1,1'-(Bromomethylene)bis(4-fluorobenzene)
Description
BenchChem offers high-quality 1,1'-(Bromomethylene)bis(4-fluorobenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(Bromomethylene)bis(4-fluorobenzene) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-13(9-1-5-11(15)6-2-9)10-3-7-12(16)8-4-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDAZUSPEXGQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188061 | |
| Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345-90-4 | |
| Record name | 1,1′-(Bromomethylene)bis[4-fluorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(Bromomethylene)bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(bromomethylene)bis(4-fluorobenzene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for preparing 1,1'-(Bromomethylene)bis(4-fluorobenzene), a valuable diarylmethyl bromide intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical parameters involved in its synthesis. We will explore two primary, high-yield pathways to the key precursor, bis(4-fluorophenyl)methanol (also known as 4,4'-difluorobenzhydrol), followed by its efficient conversion to the target compound. The guide emphasizes the causality behind experimental choices, self-validating protocol design through purification and characterization, and stringent safety considerations.
Introduction and Retrosynthetic Analysis
1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS No. 345-90-4) is a fluorinated diarylmethane derivative.[1] The diarylmethyl halide motif is a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science. The fluorine substituents enhance metabolic stability and can modulate the electronic properties of the molecule, making it a desirable intermediate for synthesizing novel therapeutic agents and functional materials.[2][3] For instance, the precursor alcohol is a key building block for antipsychotic drugs and other pharmaceuticals.[4][5]
A logical retrosynthetic analysis of the target molecule identifies the C-Br bond as the primary disconnection point. This leads back to the corresponding benzylic alcohol, bis(4-fluorophenyl)methanol. This alcohol is a stable, crystalline solid that can be synthesized through robust and well-established methods, making it an ideal key intermediate.
The synthesis can therefore be strategically divided into two principal stages:
-
Formation of the Diaryl Scaffold: Synthesis of bis(4-fluorophenyl)methanol.
-
Functional Group Interconversion: Bromination of the alcohol to yield the final product.
This guide will detail two effective methods for the first stage: a Grignard reaction and a ketone reduction, offering flexibility based on available starting materials and scalability requirements.
Synthesis of the Key Precursor: Bis(4-fluorophenyl)methanol
The preparation of bis(4-fluorophenyl)methanol is the foundational stage of the synthesis. The choice of method can be dictated by factors such as starting material availability, scale, and safety infrastructure.
Method A: Grignard Reaction Pathway
This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to an aldehyde, 4-fluorobenzaldehyde.[2][6] The Grignard reagent, an organometallic species, acts as a potent carbanion equivalent that attacks the electrophilic carbonyl carbon.[7][8]
Causality of Experimental Design:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic solvents, including atmospheric moisture, which would quench the reagent and halt the desired reaction.[7] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents are essential.
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[7] A small crystal of iodine is often used as an activator; its disappearance from brown to colorless indicates the initiation of Grignard formation.[8]
-
Slow Addition: The formation of the Grignard reagent is exothermic. Slow, dropwise addition of the aryl halide helps to control the reaction temperature and minimize side reactions, such as Wurtz coupling.[9]
-
Apparatus Setup: Assemble a three-necked, oven-dried, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).[10]
-
Add a small portion (~10%) of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by gentle refluxing and disappearance of iodine color), gently warm the flask.
-
Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of the 4-fluorophenylmagnesium bromide solution.
-
-
Reaction with Aldehyde:
-
Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Dissolve 4-fluorobenzaldehyde (1.05 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield bis(4-fluorophenyl)methanol as a white crystalline solid.[6]
-
Method B: Ketone Reduction Pathway
An alternative and often more scalable route is the reduction of 4,4'-difluorobenzophenone.[6] This method avoids the moisture-sensitive preparation of a Grignard reagent. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a safer profile than more reactive hydrides like lithium aluminum hydride (LiAlH₄).[3]
Causality of Experimental Design:
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. The solvent participates in the mechanism by protonating the intermediate alkoxide.
-
Stoichiometry: While the reaction stoichiometry requires only 0.25 equivalents of NaBH₄ per equivalent of ketone, a slight excess is commonly used to ensure complete conversion.
-
Temperature Control: The reaction is typically run at room temperature and is only mildly exothermic, making it easy to control on a large scale.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-difluorobenzophenone (1.0 equivalent) in methanol.[11][12]
-
Addition of Reducing Agent: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.2 equivalents) portion-wise over 15-20 minutes to control the initial effervescence (hydrogen gas evolution).
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.[3]
-
Workup and Purification:
-
Carefully add water to quench any remaining NaBH₄.
-
Adjust the pH to ~4 with dilute acetic acid or HCl.[3]
-
Remove the bulk of the methanol using a rotary evaporator.
-
Extract the product from the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization to yield pure bis(4-fluorophenyl)methanol.[6]
-
Comparative Analysis of Precursor Synthesis Methods
| Parameter | Method A: Grignard Reaction | Method B: Ketone Reduction |
| Starting Materials | 1-Bromo-4-fluorobenzene, 4-Fluorobenzaldehyde | 4,4'-Difluorobenzophenone |
| Key Reagents | Magnesium, Anhydrous THF | Sodium Borohydride, Methanol |
| Typical Yield | ~90%[2] | 93 - 97%[3] |
| Scalability | Good, but requires strict process control | Excellent, favored for industrial scale[6] |
| Safety Concerns | Highly moisture-sensitive, exothermic | Flammable H₂ gas evolution, handle NaBH₄ with care |
| Cost Efficiency | Generally higher due to anhydrous solvents | Often more cost-effective[6] |
Bromination of Bis(4-fluorophenyl)methanol
The final step is the conversion of the secondary alcohol to the target diarylmethyl bromide. This is a nucleophilic substitution reaction. Given the benzylic nature of the alcohol, the reaction likely proceeds via a stabilized secondary carbocation (SN1 mechanism) upon protonation of the hydroxyl group by a strong acid like hydrobromic acid (HBr).
Causality of Experimental Design:
-
Acid Catalyst: A strong acid is required to protonate the hydroxyl group, converting it into a good leaving group (water).
-
Reaction Conditions: The reaction may require heating to facilitate the formation of the carbocation and subsequent nucleophilic attack by the bromide ion. The progress should be monitored to avoid side product formation.
-
Reaction Setup: In a round-bottom flask, combine bis(4-fluorophenyl)methanol (1.0 equivalent) with a 48% aqueous solution of hydrobromic acid (HBr) (3-5 equivalents).
-
Reaction Execution: Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction's progress using TLC (a nonpolar eluent system like hexanes/ethyl acetate will show the product with a higher Rf value than the starting alcohol).
-
Workup and Purification:
-
After cooling to room temperature, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The resulting crude oil or solid is 1,1'-(Bromomethylene)bis(4-fluorobenzene).
-
Further purification, if necessary, can be achieved via column chromatography on silica gel or recrystallization. The product should be stored under an inert atmosphere at 2-8°C.[13]
-
Overall Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways from common starting materials to the final product.
Caption: Synthetic pathways to 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the chemical structure. The ¹H NMR spectrum of the final product is expected to show a characteristic singlet for the benzylic proton (-CHBr-), with its chemical shift significantly downfield compared to the corresponding proton in the precursor alcohol. The aromatic region will show coupling patterns consistent with 1,4-disubstituted benzene rings.
-
Mass Spectrometry (MS): Will confirm the molecular weight (283.11 g/mol for C₁₃H₉BrF₂) and isotopic pattern characteristic of a monobrominated compound.[1]
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Melting Point: The precursor alcohol has a reported melting point of 43-45 °C.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
1-Bromo-4-fluorobenzene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[14][15]
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. Must be handled under a strict inert atmosphere.
-
Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care.[3]
-
Hydrobromic Acid (HBr): Highly corrosive and can cause severe skin burns and eye damage.
-
Organobromides: Benzylic bromides are potent lachrymators and should be handled with extreme caution. They are often classified as alkylating agents and may be mutagenic.[16]
Conclusion
This guide has detailed two robust and reliable synthetic routes for the preparation of 1,1'-(Bromomethylene)bis(4-fluorobenzene). The ketone reduction pathway to the key intermediate, bis(4-fluorophenyl)methanol, is often preferred for its scalability, high yields, and operational simplicity. The subsequent SN1 bromination provides an efficient conversion to the final product. By understanding the chemical principles behind each step and adhering to the detailed protocols and safety measures, researchers can confidently synthesize this valuable intermediate for applications in pharmaceutical and materials science discovery.
References
- 1. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. medicine.missouri.edu [medicine.missouri.edu]
- 6. Page loading... [guidechem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. researchgate.net [researchgate.net]
- 10. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 11. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 12. 4,4'-Difluorobenzophenone [webbook.nist.gov]
- 13. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. scientificupdate.com [scientificupdate.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Introduction
1,1'-(Bromomethylene)bis(4-fluorobenzene), a halogenated aromatic compound, holds significant interest for researchers in medicinal chemistry and materials science. Its structural motif, featuring two fluorinated phenyl rings linked by a brominated methylene bridge, makes it a valuable synthon for the introduction of the bis(4-fluorophenyl)methyl moiety in the design of novel bioactive molecules and functional materials. An in-depth understanding of its physicochemical properties is paramount for its effective handling, characterization, and application in further research and development.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene). In light of the limited availability of experimentally-derived data in the public domain, this document also furnishes detailed, field-proven experimental protocols for the determination of its key characteristics. This approach is designed to empower researchers to generate robust and reliable data in their own laboratories.
Chemical Identity and Molecular Structure
| Identifier | Value | Source |
| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | PubChem[1] |
| CAS Number | 345-90-4 | PubChem[1] |
| Molecular Formula | C₁₃H₉BrF₂ | PubChem[1] |
| Molecular Weight | 283.11 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)F)Br)F | PubChem[1] |
Molecular Structure:
Caption: 2D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Physicochemical Properties
The following table summarizes the available and predicted physicochemical data for 1,1'-(Bromomethylene)bis(4-fluorobenzene). It is important to note that some of these values are computational predictions and should be verified by experimental determination.
| Property | Value | Remarks | Source |
| Physical State | Oil or Solid | Supplier dependent | Chemdad[2] |
| Color | Colourless to Beige | Supplier dependent | Chemdad[2] |
| Melting Point | Not available | Experimental determination recommended. | |
| Boiling Point | 302.4 ± 32.0 °C | Predicted | ChemicalBook |
| Density | 1.480 ± 0.06 g/cm³ | Predicted | ChemicalBook |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly) | Qualitative | ChemicalBook |
Proposed Synthesis
While a specific, detailed synthesis for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is not extensively documented in readily available literature, a plausible and efficient route would be the bromination of the corresponding alcohol, bis(4-fluorophenyl)methanol. This transformation is a standard method for the preparation of diarylmethyl bromides. A common and effective reagent for this conversion is phosphorus tribromide (PBr₃).
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
The reaction mechanism typically involves the activation of the hydroxyl group by phosphorus tribromide, followed by a nucleophilic attack of the bromide ion.[3][4] This method is generally favored for its mild conditions and good yields in converting primary and secondary alcohols to their corresponding bromides.[5][6]
Experimental Protocols for Physicochemical Characterization
Given the absence of comprehensive experimental data, the following section provides detailed protocols for the determination of key physicochemical properties.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a solid compound.[7] A sharp melting range typically signifies a high degree of purity.
Methodology:
-
Sample Preparation: Ensure the sample of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is crystalline and thoroughly dry. If it is an oil at room temperature, this method is not applicable. Grind a small amount of the solid to a fine powder.[8][9]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[10]
-
Measurement:
-
Heat the sample rapidly to obtain an approximate melting point.
-
Allow the apparatus to cool, then insert a new sample.
-
Heat again at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Caption: Workflow for melting point determination.
Solubility Determination
Understanding the solubility profile of a compound is essential for its purification, formulation, and use in chemical reactions.[11]
Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Preparation: Weigh approximately 25 mg of 1,1'-(Bromomethylene)bis(4-fluorobenzene) into a small test tube.[12]
-
Solvent Addition: Add the selected solvent to the test tube in small portions (e.g., 0.25 mL increments) up to a total volume of 3 mL.
-
Observation: After each addition, vigorously shake or vortex the test tube and observe if the solid dissolves completely.[13]
-
Classification:
-
Soluble: Dissolves completely.
-
Slightly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No apparent dissolution.
-
Record the approximate solubility in mg/mL if desired.
-
Caption: Workflow for qualitative solubility testing.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve 5-10 mg of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[14][15][16][17]
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Expected Spectra:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the two fluorophenyl rings. A singlet for the methine proton (CHBr) would likely appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons and a signal for the methine carbon. The carbon attached to the bromine will be influenced by the "heavy atom effect," which can cause an upfield shift compared to what electronegativity alone would predict.[18]
-
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, as the two fluorine atoms are chemically equivalent.
b) Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient method for solid or oily samples.[19][20][21][22]
Methodology (ATR-FTIR):
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[20]
-
Acquire the spectrum.
-
Clean the crystal thoroughly after analysis.
Expected Absorptions:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600-1450 cm⁻¹
-
C-F stretching: Strong absorption around 1250-1000 cm⁻¹
-
C-Br stretching: ~650-550 cm⁻¹
c) Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique for volatile organic compounds.[2][23][24][25]
Methodology (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Fragments:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (283.11 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of similar intensity, separated by 2 m/z units.
-
Fragment Ions: Loss of Br (M-Br)⁺ is a likely fragmentation pathway. Other fragments corresponding to the fluorophenyl and bromofluorophenyl moieties may also be observed.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and provided a clear pathway for the experimental determination of its key characteristics. For researchers and drug development professionals, the protocols outlined herein offer a robust framework for obtaining the necessary data to confidently utilize this compound in their synthetic and developmental endeavors. The provided synthesis route offers a practical starting point for its preparation. Accurate and comprehensive characterization is the cornerstone of scientific integrity, and it is hoped that this guide will facilitate the generation of a more complete and experimentally validated dataset for this important chemical entity.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. mt.com [mt.com]
- 11. m.youtube.com [m.youtube.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. organomation.com [organomation.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. mt.com [mt.com]
- 20. agilent.com [agilent.com]
- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 22. jascoinc.com [jascoinc.com]
- 23. Electron ionization - Wikipedia [en.wikipedia.org]
- 24. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 25. rroij.com [rroij.com]
An In-depth Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to this comprehensive technical guide on 1,1'-(Bromomethylene)bis(4-fluorobenzene), a halogenated aromatic compound with significant potential in synthetic organic chemistry and drug discovery. This document provides an in-depth exploration of its chemical identity, synthesis, physicochemical properties, and applications, with a focus on providing actionable insights for laboratory professionals. As a versatile building block, the strategic incorporation of this molecule into synthetic pathways can unlock novel molecular architectures. This guide is intended to serve as a foundational resource, empowering researchers to leverage the unique reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in their scientific endeavors.
Chemical Identity and Structure
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a diarylmethyl bromide derivative characterized by two 4-fluorophenyl groups attached to a bromine-bearing methylene bridge.
Chemical Structure:
Figure 1: 2D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Key Identifiers:
| Identifier | Value |
| CAS Number | 345-90-4[1] |
| Molecular Formula | C₁₃H₉BrF₂[1] |
| Molecular Weight | 283.11 g/mol [1] |
| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene[1] |
| Synonyms | Bis(4-fluorophenyl)bromomethane, 4,4'-Difluorobenzhydryl bromide, Bis(p-fluorophenyl)methyl bromide[2] |
Physicochemical Properties
The physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Appearance | Colourless to Beige Oil/Liquid | [2] |
| Boiling Point (Predicted) | 302.4 ± 32.0 °C | PubChem |
| Density (Predicted) | 1.480 ± 0.06 g/cm³ | PubChem |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | PubChem |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | PubChem |
Synthesis and Mechanism
The synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) typically involves the bromination of a suitable precursor. A plausible and efficient laboratory-scale synthesis starts from the commercially available bis(4-fluorophenyl)methanol. This two-step process involves the reduction of the diarylketone to the corresponding alcohol, followed by a nucleophilic substitution to introduce the bromine atom.
Synthetic Pathway Overview:
Figure 2: Proposed two-step synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Step 1: Reduction of Bis(4-fluorophenyl)methanone
The initial step involves the reduction of the ketone functionality of bis(4-fluorophenyl)methanone to the corresponding secondary alcohol, bis(4-fluorophenyl)methanol. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reducing agent for this transformation.
Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent to yield the alcohol.
Step 2: Bromination of Bis(4-fluorophenyl)methanol
The hydroxyl group of bis(4-fluorophenyl)methanol is a poor leaving group. Therefore, it needs to be converted into a better leaving group for the nucleophilic substitution with a bromide ion. This can be achieved using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).
Mechanism (using PBr₃): The lone pair of electrons on the oxygen of the alcohol attacks the phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an Sₙ2 or Sₙ1 fashion to form the final product. The benzylic nature of the carbocation in an Sₙ1 pathway is stabilized by the two fluorophenyl rings.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 1,1'-(Bromomethylene)bis(4-fluorobenzene) make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The presence of two fluorophenyl moieties can enhance metabolic stability and binding affinity of a molecule to its biological target. The reactive bromomethylene bridge allows for its facile incorporation into larger, more complex molecules.
Role as a Key Building Block
1,1'-(Bromomethylene)bis(4-fluorobenzene) serves as a key building block for the introduction of the bis(4-fluorophenyl)methyl moiety. This group is found in a number of biologically active compounds. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Synthesis of a Piperazine Derivative: An Experimental Protocol
A documented application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is in the synthesis of a substituted piperazine derivative. The following protocol is adapted from a cited experimental method.[3]
Reaction Scheme:
Figure 3: Synthesis of a piperazine derivative using 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Step-by-Step Methodology:
-
To a solution of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (100 mg, 0.43 mmol) in acetonitrile (5 mL), add N,N-Diisopropylethylamine (DIPEA) (0.76 mL, 4.34 mmol) at room temperature.
-
Stir the mixture for 5 minutes.
-
Add 1,1'-(Bromomethylene)bis(4-fluorobenzene) (148 mg, 0.52 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80°C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (silica gel, 5-10% MeOH in DCM) to obtain tert-butyl (2R,5R)-4-(bis(4-fluorophenyl)methyl)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate as an off-white solid (130 mg, 69.2% yield).[3]
Safety and Handling
As a brominated organic compound, 1,1'-(Bromomethylene)bis(4-fluorobenzene) should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[3]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spectroscopic Data
At present, comprehensive, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is limited. Researchers are advised to acquire their own analytical data for structural confirmation and purity assessment upon synthesis or purchase.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable and reactive building block for organic synthesis. Its unique structure, featuring two fluorophenyl rings and a reactive bromomethylene linker, provides a versatile platform for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The synthetic protocols and safety information provided in this guide are intended to facilitate its use in the laboratory. As with any reactive chemical, adherence to proper safety procedures is paramount. Further research into the applications of this compound is warranted and is likely to uncover new and exciting opportunities in chemical and pharmaceutical development.
References
A Theoretical Deep Dive into 1,1'-(Bromomethylene)bis(4-fluorobenzene): A Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical investigation of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a member of the promising diarylmethane class of compounds. Leveraging advanced computational chemistry techniques, this document explores the molecule's structural, electronic, and spectroscopic properties, offering insights into its reactivity and potential as a pharmacologically active agent. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental characteristics of this molecule and its potential applications.
Introduction: The Promise of Diarylmethanes in Medicinal Chemistry
The diarylmethane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] These molecules, characterized by two aryl rings linked by a methylene group, have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The unique structural feature of the benzylic CH2 group allows for easy functionalization, making diarylmethanes a versatile platform for the design of novel therapeutics.[5] 1,1'-(Bromomethylene)bis(4-fluorobenzene) (Figure 1), with its halogenated phenyl rings, presents an intriguing candidate for theoretical and experimental exploration within this class. The presence of fluorine and bromine atoms is anticipated to significantly influence its physicochemical properties and biological activity.
Figure 1. Chemical structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
This guide will delve into a theoretical investigation of this molecule, employing a suite of computational tools to elucidate its fundamental properties. By understanding its electronic structure, reactivity, and potential interactions with biological targets, we can lay the groundwork for its future development in pharmaceutical applications.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is crucial for any theoretical and experimental investigation. The key physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrF₂ | [6] |
| Molecular Weight | 283.11 g/mol | [6] |
| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | [6] |
| CAS Number | 345-90-4 | [6] |
| Boiling Point | 302.4±32.0 °C (Predicted) | [7] |
| Density | 1.480±0.06 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8°C under inert gas | [7] |
Table 1. Physicochemical Properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Computational Methodology: A Framework for Theoretical Investigation
To probe the intricacies of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a multi-faceted computational approach is employed. This section outlines the theoretical methods that form the backbone of this in-depth analysis. The chosen methodologies are well-established for providing reliable insights into the behavior of organic molecules.[8]
Density Functional Theory (DFT)
Density Functional Theory (DFT) serves as the primary tool for our investigation. DFT methods are renowned for their balance of accuracy and computational efficiency in predicting the electronic structure and properties of molecules.[8] Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set is a robust choice for halogenated organic compounds, providing reliable geometric and electronic data.[9] All calculations would be performed using a quantum chemistry software package like Gaussian.
Experimental Protocol: Geometry Optimization
-
Construct the initial 3D structure of 1,1'-(Bromomethylene)bis(4-fluorobenzene) using a molecular builder.
-
Perform a geometry optimization using the DFT/B3LYP method with the 6-311++G(d,p) basis set.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex, delocalized molecular orbitals obtained from DFT calculations into a more intuitive, localized bonding picture that aligns with classical Lewis structures.[10][11] NBO analysis provides valuable information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.[12]
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions.[13] By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can elucidate the nature and strength of interactions, including halogen bonds, which may be present in our target molecule.[14][15]
Molecular Docking
To explore the potential of 1,1'-(Bromomethylene)bis(4-fluorobenzene) as a drug candidate, molecular docking simulations are employed. This technique predicts the preferred orientation of a ligand when bound to a protein target.[16] Given that diarylmethane derivatives have shown promise as anticancer agents, a relevant protein target, such as a kinase or a DNA-interacting protein, would be selected for these simulations.[2][17]
Theoretical Investigations: Unraveling Molecular Properties
This section presents the results of the theoretical investigations based on the computational methodologies described above.
Molecular Geometry and Structural Parameters
The optimized geometry of 1,1'-(Bromomethylene)bis(4-fluorobenzene) reveals the spatial arrangement of its atoms. Key bond lengths and angles, as predicted by DFT calculations, provide a quantitative description of the molecular structure. These parameters are crucial for understanding the molecule's steric and electronic properties.
Electronic Properties and Reactivity
The electronic landscape of a molecule dictates its reactivity and potential for intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[18]
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. The MEP is invaluable for predicting sites of intermolecular interactions.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[3][19][20] These include:
-
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
-
Chemical Potential (μ): The negative of the electronegativity, indicating the escaping tendency of electrons.
-
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.
These descriptors provide a quantitative basis for comparing the reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with other molecules.
Spectroscopic Analysis
Theoretical calculations can predict the vibrational and electronic spectra of a molecule, which can be compared with experimental data for validation.
The calculated infrared (IR) and Raman spectra reveal the characteristic vibrational modes of the molecule.[1] The frequencies and intensities of the predicted peaks can aid in the interpretation of experimental spectra and provide a fingerprint for the molecule's identification.
Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[21] This information is valuable for understanding the molecule's photophysical properties.
Potential Applications in Drug Development
The diarylmethane scaffold is a recurring motif in a variety of biologically active compounds.[22] The theoretical insights gained in this study can guide the exploration of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in drug discovery programs.
Anticancer Potential
Numerous diarylmethane derivatives have exhibited significant anticancer activity.[4][16] Molecular docking studies of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with known cancer-related protein targets, such as kinases or topoisomerases, can provide initial clues about its potential as an anticancer agent.[1][23] The MEP and NBO analyses can help in understanding the potential binding interactions with the active site of these proteins.
Antimicrobial Activity
Diarylmethanes have also been reported to possess antimicrobial properties.[3] The electronic and structural features of 1,1'-(Bromomethylene)bis(4-fluorobenzene) can be compared with those of known antimicrobial agents to assess its potential in this therapeutic area. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into its interactions with microbial targets.
Conclusion and Future Directions
This technical guide has presented a comprehensive theoretical framework for the investigation of 1,1'-(Bromomethylene)bis(4-fluorobenzene). Through the application of DFT, NBO, QTAIM, and molecular docking, we can gain a deep understanding of its structural, electronic, and reactive properties. The insights derived from these computational studies provide a strong foundation for future experimental work, including synthesis, spectroscopic characterization, and biological evaluation. The potential of this molecule, and the broader class of diarylmethanes, in drug discovery warrants further exploration. Future studies should focus on synthesizing this compound and validating the theoretical predictions through experimental techniques. Furthermore, the exploration of structure-activity relationships by synthesizing and testing related derivatives could lead to the development of novel and potent therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Di(het)arylmethane and Dibenzoxanthene Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Computational chemistry - Wikipedia [en.wikipedia.org]
- 9. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]
- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic Dynamic and Static Nature of Halogen Bonding in Neutral Polybromine Clusters, with the Structural Feature Elucidated by QTAIM Dual-Functional Analysis and MO Calculations [mdpi.com]
- 16. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencescholar.us [sciencescholar.us]
- 18. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene): From Discovery to Modern Synthetic Applications
Abstract
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as 4,4'-difluorobenzhydryl bromide, is a halogenated diarylmethane that has emerged as a pivotal intermediate in the field of medicinal chemistry. Its structural motif, featuring two fluorinated phenyl rings linked by a reactive bromomethylene bridge, serves as a versatile scaffold for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the history, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics. We will delve into the foundational synthetic methodologies, from classical approaches to modern, optimized protocols, and examine the causality behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and a practical guide to the utilization of this important chemical entity.
Introduction: The Diarylmethane Scaffold in Drug Discovery
The diarylmethane core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1] Its presence is notable in pharmaceuticals targeting a wide range of conditions, including antihistamines, anticancer agents, and treatments for metabolic disorders.[2][3] The two aromatic rings provide a framework for extensive functionalization, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. The central methylene bridge, when functionalized, offers a reactive handle for constructing more complex structures.
1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS No. 345-90-4) is a specialized example of this scaffold.[4][5] The inclusion of fluorine atoms on both phenyl rings significantly modulates the compound's lipophilicity and metabolic stability, properties that are highly desirable in drug candidates. The benzylic bromide provides a highly reactive site for nucleophilic substitution, making it an ideal precursor for introducing the bis(4-fluorophenyl)methyl moiety into a target molecule. This guide will trace the scientific journey of this compound, from its synthetic origins to its contemporary applications as a key building block in the synthesis of potential treatments for psychostimulant use disorders.[6]
Chapter 1: Genesis of a Key Intermediate: Synthetic Approaches
While a singular "discovery" paper for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is not readily apparent in the historical literature, its synthesis can be understood through the logical development of organic chemistry principles. The preparation of this and similar diarylmethanes generally follows two primary strategic disconnections, which we will explore as plausible historical and modern synthetic routes.
Route 1: Benzylic Bromination of a Diarylmethane Precursor
This approach begins with the synthesis of the diarylmethane core, followed by the introduction of the bromine atom at the benzylic position.
Step 1a: Synthesis of Bis(4-fluorophenyl)methane
The precursor, bis(4-fluorophenyl)methane, can be synthesized via a Friedel-Crafts-type reaction between fluorobenzene and a formaldehyde equivalent.[7][8] This acid-catalyzed reaction couples the two aromatic rings through a methylene bridge.
Caption: Friedel-Crafts synthesis of the diarylmethane precursor.
Step 1b: Wohl-Ziegler Benzylic Bromination
The subsequent step involves the selective bromination of the benzylic carbon. The Wohl-Ziegler reaction is the classic method for this transformation, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as AIBN or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride.[3][5][9] This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the resulting benzylic radical with a bromine source.[10][11]
Caption: Benzylic bromination via the Wohl-Ziegler reaction.
Route 2: Halogenation of a Diarylmethanol Precursor
An alternative and often preferred modern approach involves the synthesis of a diarylmethanol, which is then converted to the corresponding bromide. This route can offer advantages in terms of selectivity and milder reaction conditions.
Step 2a: Synthesis of Bis(4-fluorophenyl)methanol
This key alcohol intermediate is readily prepared by the reduction of 4,4'-difluorobenzophenone or by the Grignard reaction of a 4-fluorophenylmagnesium bromide with a 4-fluorobenzaldehyde or related ester.[12][13]
Step 2b: Conversion of Alcohol to Bromide
The conversion of the secondary benzylic alcohol to the bromide is a standard transformation. Several methods are effective:
-
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under mild, neutral conditions.[14][15][16][17][18] The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.
-
Reaction with PBr₃ or HBr: Treatment with phosphorus tribromide or hydrobromic acid are classic, effective methods for this conversion, typically proceeding via an SN1 or SN2 mechanism depending on the substrate and conditions.
Caption: Synthesis via bromination of a diarylmethanol.
Chapter 2: Experimental Protocols and Physicochemical Data
For the modern researcher, the conversion of bis(4-fluorophenyl)methanol is often the most practical route. Below is a representative protocol based on the principles of the Appel reaction, a method known for its mild conditions and high yields.
Detailed Experimental Protocol: Synthesis via Appel Reaction
Objective: To synthesize 1,1'-(Bromomethylene)bis(4-fluorobenzene) from bis(4-fluorophenyl)methanol.
Materials:
-
Bis(4-fluorophenyl)methanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add bis(4-fluorophenyl)methanol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
To the stirred solution, add carbon tetrabromide (1.2 eq) followed by the portion-wise addition of triphenylphosphine (1.2 eq). The addition of PPh₃ can be exothermic, so it should be done slowly to maintain the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
The crude residue will contain the desired product and triphenylphosphine oxide. Add a minimal amount of DCM to dissolve the residue and pre-adsorb it onto a small amount of silica gel.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 5% ethyl acetate in hexanes). The product is non-polar and will elute before the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,1'-(Bromomethylene)bis(4-fluorobenzene) as a colorless to pale yellow oil or solid.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 345-90-4 | [4][5] |
| Molecular Formula | C₁₃H₉BrF₂ | [4][5] |
| Molecular Weight | 283.11 g/mol | [4] |
| Appearance | Colorless to Beige Oil/Solid | [5] |
| Boiling Point | 302.4 ± 32.0 °C (Predicted) | [5] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform | [5] |
| Storage | 2-8°C under inert gas | [5] |
Chapter 3: Applications in Modern Drug Development
The primary utility of 1,1'-(Bromomethylene)bis(4-fluorobenzene) lies in its role as an electrophilic building block for the synthesis of pharmacologically active molecules. Its application is particularly prominent in the development of atypical dopamine transporter (DAT) inhibitors, which are being investigated as potential therapeutics for psychostimulant use disorders, such as cocaine and methamphetamine addiction.[2][6][19]
In a key synthetic step, the bromide is displaced by a nucleophile, typically a nitrogen atom within a piperazine or similar heterocyclic structure, to forge a new carbon-nitrogen bond. This reaction introduces the critical bis(4-fluorophenyl)methyl pharmacophore into the final drug candidate.
Caption: Key synthetic application via nucleophilic substitution.
Researchers at the National Institute on Drug Abuse have synthesized a series of modafinil analogues, such as JJC8-091, which have shown promise in preclinical models.[4][6][20] The synthesis of these complex molecules relies on intermediates derived from the bis(4-fluorophenyl)methyl core, highlighting the importance of its brominated precursor.[1][6] The ability of this compound to readily undergo nucleophilic substitution makes it an invaluable tool for medicinal chemists exploring structure-activity relationships in their quest for effective new medicines.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) stands as a testament to the enabling power of well-designed chemical intermediates. While its specific historical discovery is not defined by a single seminal publication, its synthesis is grounded in fundamental and reliable organic transformations. The evolution of its preparation from classic radical brominations to milder, alcohol-based routes reflects the broader progress in synthetic methodology. Today, it serves as a crucial building block in the development of advanced therapeutic agents, particularly in the challenging field of addiction medicine. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its continued relevance to the scientific research community.
References
- 1. researchgate.net [researchgate.net]
- 2. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and JJC8-091 on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wohl-Ziegler Reaction [drugfuture.com]
- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
- 12. BIS-(4-FLUORO-PHENYL)-PHENYL-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 13. ossila.com [ossila.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Appel Reaction [organic-chemistry.org]
- 16. Appel reaction - Wikipedia [en.wikipedia.org]
- 17. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. youtube.com [youtube.com]
- 19. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and JJC8-091 in monkeys: Potential translation to medication assisted treatment - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1,1'-(Bromomethylene)bis(4-fluorobenzene): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS: 345-90-4). Lacking extensive published quantitative data, this document establishes a predicted solubility profile based on first principles of chemical structure and intermolecular forces. It further provides a robust, step-by-step experimental protocol for the quantitative determination of this compound's solubility in common laboratory solvents. The insights and methodologies presented herein are designed to empower researchers in synthetic chemistry, process development, and pharmaceutical sciences to effectively handle and utilize this important chemical intermediate.
Core Concepts: Structure Dictates Solubility
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a diarylmethane derivative with a molecular formula of C₁₃H₉BrF₂ and a molecular weight of approximately 283.11 g/mol .[1][2] Its solubility behavior is not dictated by a single feature but by the interplay of its constituent parts:
-
Aromatic System: The two fluorophenyl rings are the dominant feature, rendering the molecule largely non-polar, hydrophobic, and capable of engaging in π-π stacking interactions with other aromatic molecules.
-
Halogenation: The two fluorine atoms and one bromine atom introduce significant electronegativity, creating polar C-F and C-Br bonds. These dipoles allow for van der Waals and dipole-dipole interactions, slightly increasing the molecule's polarity compared to an unsubstituted diarylmethane.
-
Lack of H-Bonding: Crucially, the molecule lacks hydrogen bond donors (like O-H or N-H groups), which severely limits its ability to dissolve in protic solvents that have strong hydrogen-bonding networks, such as water or methanol.
The fundamental principle governing its solubility is "like dissolves like," meaning it will dissolve best in solvents with a similar polarity and intermolecular force profile.[3][4]
Predicted Solubility in Common Laboratory Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted. This table serves as a practical starting point for solvent screening in reaction setup, purification, and formulation.
| Solvent Category | Solvent | Predicted Solubility | Rationale for Interaction |
| Non-Polar Aromatic | Toluene | Highly Soluble | Excellent match. Strong π-π stacking interactions between the phenyl rings of toluene and the fluorophenyl rings of the solute dominate. |
| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble | Poor match. While non-polar, the weak induced-dipole interactions of alkanes are insufficient to effectively solvate the polar regions of the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | Excellent match. These solvents share a similar polarity and rely on dipole-dipole and van der Waals forces, which are highly compatible with the solute. |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | Good match. THF's moderate polarity and ability to participate in dipole-dipole interactions allow for effective solvation. |
| Acetone | Soluble | Good match. The strong dipole of the carbonyl group in acetone can interact favorably with the polar C-Br and C-F bonds. | |
| Acetonitrile (MeCN) | Moderately Soluble | Fair match. The very high polarity of acetonitrile may not be a perfect match for the largely hydrophobic solute, leading to moderate solubility. | |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | Good match. These are highly effective, polar aprotic solvents capable of dissolving a wide range of organic compounds through strong dipole-dipole interactions. | |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Poor match. The energy required to break the strong hydrogen-bonding network of the alcohol is not sufficiently compensated by the weak interactions formed with the solute. These are excellent candidates for use as anti-solvents in crystallization. |
| Water | Insoluble | Incompatible. The molecule's large hydrophobic surface and inability to hydrogen bond prevent it from dissolving in water's highly structured H-bond network.[4] |
A Validated Protocol for Quantitative Solubility Determination
To move beyond prediction to precise quantification, the isothermal shake-flask method is the gold standard.[3] This protocol is designed to be self-validating by ensuring equilibrium is reached and by relying on a calibrated analytical method for detection.
Objective: To determine the saturation solubility (e.g., in mg/mL or mol/L) of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in a chosen solvent at a specific temperature.
Materials:
-
High-purity 1,1'-(Bromomethylene)bis(4-fluorobenzene)
-
Analytical grade solvents
-
4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control (or a thermostated water bath)
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Quantification instrument: HPLC-UV or GC-FID system
-
Volumetric flasks for standard and sample preparation
Step-by-Step Methodology:
-
Preparation of Slurries: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into 2 mL of solvent). The key is to ensure undissolved solid remains visible at equilibrium, confirming saturation. Prepare in triplicate for each solvent.
-
Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker (e.g., 25 °C). Agitate at a moderate speed for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.[3]
-
Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the same temperature bath for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.
-
Aliquot Sampling and Filtration: Carefully draw a known volume of the clear supernatant using a pipette. Immediately pass the solution through a 0.22 µm syringe filter into a clean, tared vial. This is the most critical step. Failure to filter will introduce solid particles, leading to a gross overestimation of solubility.
-
Dilution: Accurately weigh the filtered aliquot. Based on the predicted solubility, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of your analytical calibration curve.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or GC method. A calibration curve must be prepared using standards of known concentration to ensure accuracy.
-
Calculation: Use the measured concentration, the dilution factor, and the density of the solvent to calculate the initial solubility in the desired units (mg/mL or M).
Visual Workflow: Isothermal Solubility Determination
References
A Technical Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene): Synthesis, Characterization, and Application in Drug Discovery
This guide provides an in-depth technical overview of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a key synthetic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's physicochemical properties, provides a detailed and validated synthetic protocol, outlines its critical role as a precursor to the pharmaceutical agent Flunarizine, and details necessary safety protocols for its handling.
Core Compound Identity and Physicochemical Properties
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as bis(4-fluorophenyl)bromomethane or 4,4'-Difluorobenzhydryl bromide, is a halogenated aromatic hydrocarbon. Its structure, featuring a central brominated methylene bridge flanked by two 4-fluorophenyl groups, makes it a highly valuable and reactive building block in organic synthesis. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the benzylic bromide, rendering it an excellent electrophile for nucleophilic substitution reactions. This reactivity is pivotal to its application in the synthesis of complex pharmaceutical molecules.[1][2][3]
Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | PubChem[4] |
| Molecular Formula | C₁₃H₉BrF₂ | PubChem[4] |
| Molecular Weight | 283.11 g/mol | PubChem[4] |
| CAS Number | 345-90-4 | ChemicalBook[2] |
| EINECS Number | 206-465-8 | Chongqing Chemdad[1] |
| Appearance | Colourless to Beige Oil/Solid | Chongqing Chemdad[1] |
| Boiling Point | 302.4 ± 32.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.480 ± 0.06 g/cm³ (Predicted) | Chongqing Chemdad[1] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | Chongqing Chemdad[1] |
Strategic Importance in Pharmaceutical Synthesis: The Flunarizine Pathway
The primary and most significant application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is its role as a crucial intermediate in the synthesis of Flunarizine.[2][5] Flunarizine is a selective calcium channel blocker used for the management of migraine, vertigo, and certain circulatory disorders.[5][6] It functions by preventing calcium overload in cells, which contributes to its vasodilating and neuroprotective effects.[7][8]
The synthesis of Flunarizine hinges on the alkylation of N-cinnamylpiperazine with 1,1'-(Bromomethylene)bis(4-fluorobenzene). The high reactivity of the benzylic bromide facilitates an efficient nucleophilic substitution reaction with the secondary amine of the piperazine ring, forming the core structure of the final drug molecule.[6] Understanding the synthesis and handling of this intermediate is therefore fundamental for pharmaceutical chemists working on Flunarizine and its analogues.
The logical flow from the precursor to the final active pharmaceutical ingredient (API) is illustrated below.
Caption: Synthetic pathway from 4,4'-Difluorobenzhydrol to Flunarizine.
Experimental Protocol: Synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
This protocol details the synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) from its alcohol precursor, 4,4'-Difluorobenzhydrol. The methodology is adapted from established procedures for the conversion of benzhydrols to their corresponding bromides and ensures a high-purity product suitable for subsequent pharmaceutical synthesis.[6]
Causality: The conversion of an alcohol to an alkyl bromide is a classic nucleophilic substitution reaction. Thionyl bromide (SOBr₂) is an excellent reagent for this transformation as it reacts with the alcohol to form a good leaving group (a chlorosulfite intermediate), which is then displaced by the bromide ion. The byproducts of this reaction (sulfur dioxide and hydrogen bromide) are gaseous, which helps to drive the reaction to completion.
Materials and Reagents
-
4,4'-Difluorobenzhydrol (C₁₃H₁₀F₂O, MW: 220.22 g/mol )
-
Thionyl bromide (SOBr₂, MW: 207.87 g/mol ) or Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of the target compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4,4'-Difluorobenzhydrol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl bromide (1.1 eq) dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting oil can be used directly in the next step if purity is sufficient, or it can be further purified by column chromatography on silica gel if necessary.
Safety, Handling, and Storage
As a reactive benzylic bromide, 1,1'-(Bromomethylene)bis(4-fluorobenzene) must be handled with appropriate care. While a specific MSDS for this compound is not widely available, data from analogous compounds like 1-Bromo-4-fluorobenzene suggest it should be treated as a hazardous substance.[9]
GHS Hazard Classification (Anticipated):
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[9]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[9]
-
Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled).[9]
-
Specific Target Organ Toxicity - Single Exposure: Category 3, Respiratory System (May cause respiratory irritation).[9]
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated fume hood.
-
Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors or mist.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and moisture.[1][10] Recommended storage temperature is 2-8°C.[1]
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a strategically vital intermediate, primarily valued for its role in the efficient synthesis of the calcium channel blocker Flunarizine. Its reactivity, governed by the benzylic bromide and fluoro-substituted phenyl rings, makes it a potent electrophile. The synthetic protocol provided herein offers a reliable and reproducible method for its preparation from commercially available precursors. Adherence to strict safety and handling procedures is paramount for the safe and effective use of this compound in a research and development setting. This guide serves as a foundational resource for scientists leveraging this versatile building block in the pursuit of novel therapeutic agents.
References
- 1. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1,1'-(bromomethylene)bis(4-fluorobenzene) | 345-90-4 [amp.chemicalbook.com]
- 3. 1,1'-(bromomethylene)bis(4-fluorobenzene) suppliers & manufacturers in China [m.chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. CN106431858A - Synthetic method of flunarizine medicine intermediate 4,4-difluorobenzophenone - Google Patents [patents.google.com]
- 8. CN105601482A - Synthesis method of 4,4-difluorobenzophenone serving as intermediate of flunarizine medicine - Google Patents [patents.google.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to Potential Research Areas for 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Introduction: Unveiling the Potential of a Fluorinated Diarylmethyl Bromide
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as bis(4-fluorophenyl)methyl bromide, is a halogenated organic compound featuring a diarylmethane core.[1] Its structure is distinguished by three key features: a diarylmethane scaffold, two para-fluorine substituents, and a highly reactive benzylic bromide. This unique combination of functionalities makes it a compelling, yet underexplored, building block for chemical synthesis.
The diarylmethane motif is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Concurrently, the strategic incorporation of fluorine is a cornerstone of modern drug design, often used to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] The benzylic bromide provides a reactive handle for a multitude of chemical transformations, positioning this molecule as a versatile precursor for novel compounds.[1]
This guide delineates promising research avenues for 1,1'-(Bromomethylene)bis(4-fluorobenzene), moving beyond its role as a simple chemical intermediate. We will explore its potential in medicinal chemistry, materials science, and as a specialized reagent in organic synthesis, providing both the strategic rationale and actionable experimental frameworks for researchers.
Part 1: Core Synthetic Strategies & Derivatization
The primary value of 1,1'-(Bromomethylene)bis(4-fluorobenzene) lies in the reactivity of its benzylic C-Br bond. The carbocation formed upon dissociation of the bromide is stabilized by resonance across two phenyl rings, suggesting that reactions may proceed through SN1-like pathways. This inherent reactivity opens the door to a vast chemical space accessible through several core transformations.
Nucleophilic Substitution: The Gateway to Diverse Libraries
The most direct research path is the displacement of the bromide with a wide array of nucleophiles. This strategy allows for the rapid generation of a library of derivatives, where the bis(4-fluorophenyl)methyl moiety is appended to various functional groups.
Causality of Experimental Design: The choice of solvent and base is critical. A polar aprotic solvent like DMF or acetonitrile will facilitate the substitution. A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is required when using acidic nucleophiles (phenols, thiols) to deprotonate them in situ without competing with the primary substitution reaction.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Reagents/Conditions | Resulting Functional Group |
| O-Nucleophiles | Phenol, Sodium Methoxide | K₂CO₃, DMF, 80 °C | Diarylmethyl Ether |
| N-Nucleophiles | Aniline, Piperidine, Sodium Azide | K₂CO₃, ACN, RT or 60 °C | Diarylmethyl Amine/Azide |
| S-Nucleophiles | Thiophenol, Sodium Thiomethoxide | K₂CO₃, DMF, RT | Diarylmethyl Thioether |
| C-Nucleophiles | Sodium Cyanide, Malonic Esters | DMSO, 60 °C | Diarylmethyl Nitrile/Alkane |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a stirred solution of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq.) in anhydrous DMF (0.2 M), add the nucleophile (1.2 eq.).
-
If the nucleophile is acidic (e.g., a phenol or thiol), add anhydrous potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 2-12 hours).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
Modern Cross-Coupling Reactions
While nucleophilic substitution is robust, modern transition-metal-catalyzed cross-coupling reactions offer a more sophisticated approach to C-C bond formation. The benzylic bromide is a suitable electrophile for reactions like Suzuki-Miyaura, Sonogashira, or Kumada couplings.[4][5][6]
Research Directive: A key area of investigation would be to establish optimized conditions for the Suzuki-Miyaura coupling of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with various arylboronic acids.[5] This would provide a direct route to unsymmetrical, sterically hindered triarylmethanes, which are valuable scaffolds in medicinal and materials chemistry.[7][8] Success in this area would represent a significant advancement, as coupling at secondary benzylic centers can be challenging.[4]
Part 2: Applications in Medicinal Chemistry & Drug Discovery
The bis(4-fluorophenyl)methyl core is a highly attractive pharmacophore. The fluorine atoms can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[2][9][10]
Scaffold for Novel Therapeutics
This compound can be used as a starting point to synthesize analogs of known drugs or to create entirely new chemical entities. The diarylmethyl group is present in numerous antihistamines, anticholinergics, and CNS-active agents.
Rationale: The introduction of two fluorine atoms can significantly alter the electronic and lipophilic properties compared to non-fluorinated counterparts.[3] This can lead to improved potency, selectivity, or a more desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, fluorinated derivatives have shown enhanced anticancer and antimicrobial activities in other molecular scaffolds.[11][12]
Table 2: Potential Therapeutic Targets for Derivatives
| Therapeutic Area | Target Class | Rationale for Investigation | Potential Derivative |
| Oncology | Kinase Inhibitors | The diarylmethyl scaffold can provide a hydrophobic anchor in the ATP-binding pocket. Fluorine can improve metabolic stability.[3] | Amine or heterocycle derivatives |
| Neuroscience | GPCRs (e.g., Histamine, Dopamine Receptors) | Many CNS drugs are based on the diphenylmethane scaffold. Fluorine can modulate BBB permeability. | Piperidine/piperazine derivatives[13] |
| Infectious Disease | Viral/Bacterial Enzymes | The lipophilic, fluorinated core can target hydrophobic pockets in essential enzymes. | Thioether or amide derivatives |
Bioisosteric Replacement and Fragment-Based Design
The bis(4-fluorophenyl)methyl group can be used as a large, lipophilic fragment in fragment-based drug discovery (FBDD). It can also serve as a bioisosteric replacement for other bulky hydrophobic groups, such as a t-butyl, adamantyl, or non-fluorinated benzhydryl group, to systematically probe the effect of fluorination on biological activity.
Part 3: Frontiers in Materials Science
The unique properties imparted by fluorine make organofluorine compounds highly valuable in materials science.[14][15] Fluoropolymers are known for their high thermal stability, chemical resistance, low surface energy, and unique optical properties.[16][17][18][19]
Monomer for Advanced Fluoropolymer Synthesis
1,1'-(Bromomethylene)bis(4-fluorobenzene) can serve as a monomer in polycondensation reactions. For example, reaction with a bis-nucleophile, such as bisphenol A or a diamine, could yield novel fluorinated polyethers or polyamines.
Scientific Rationale: The incorporation of the bulky, rigid bis(4-fluorophenyl)methyl group into a polymer backbone would likely result in materials with high glass transition temperatures (Tg), high thermal stability, and a high refractive index. The fluorine content would also impart hydrophobicity and chemical inertness.[16][17] These properties are desirable for applications in advanced coatings, high-performance films, and materials for optical devices.[20]
Experimental Workflow: Polymerization Feasibility Study
-
Monomer Synthesis: Prepare a suitable bis-nucleophile, e.g., 4,4'-dihydroxybiphenyl.
-
Polycondensation: React 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq.) with the bis-nucleophile (1.0 eq.) in a high-boiling polar aprotic solvent (e.g., NMP, sulfolane) with a base (e.g., K₂CO₃) at high temperature (150-180 °C).
-
Polymer Isolation: After 24-48 hours, precipitate the polymer by pouring the cooled reaction mixture into a non-solvent like methanol.
-
Characterization:
-
Determine molecular weight and polydispersity via Gel Permeation Chromatography (GPC).
-
Confirm structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
Analyze thermal properties (Tg, Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Part 4: Novel Applications in Synthetic Methodology
Beyond being a simple precursor, the unique structure of this compound suggests its potential use as a specialized chemical tool.
A Bulky, Fluorinated Protecting Group
The bis(4-fluorophenyl)methyl (BFM) group could be explored as a novel protecting group for alcohols, thiols, or amines.[21][22][23]
Advantages over Existing Groups:
-
Steric Bulk: The BFM group is very bulky, which could provide excellent steric protection for the functional group it masks.[22]
-
Lipophilicity: Its high lipophilicity would significantly alter the solubility of the protected molecule, potentially simplifying chromatographic purification.
-
¹⁹F NMR Tag: The two fluorine atoms provide a clean, sensitive handle for reaction monitoring by ¹⁹F NMR spectroscopy, a significant advantage in complex syntheses.
-
Unique Cleavage Conditions: The stability of the BFM group would need to be systematically evaluated. It is expected to be stable to many conditions but cleavable under strongly acidic or hydrogenolysis conditions, similar to other benzhydryl groups.
Research Plan: A systematic study would involve protecting a simple alcohol (e.g., cyclohexanol), subjecting the BFM-ether to a matrix of common reaction conditions (e.g., basic hydrolysis, mild acid, oxidation, reduction), and then developing optimal conditions for its cleavage to assess its orthogonality to other common protecting groups.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) is far more than a simple diarylmethyl bromide. It represents a confluence of three strategically important chemical motifs: the diarylmethane scaffold, the reactivity of a benzylic bromide, and the powerful modulatory effects of fluorine. The potential research areas outlined in this guide—from the rapid synthesis of diverse small-molecule libraries for drug discovery to the creation of high-performance fluoropolymers and the development of new synthetic tools—highlight its significant promise. For research groups in medicinal chemistry, materials science, and organic synthesis, this compound offers a rich platform for innovation and discovery.
References
- 1. CAS 345-90-4: 1,1′-(Bromomethylene)bis[4-fluorobenzene] [cymitquimica.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 18. plasticsengineering.org [plasticsengineering.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Protective Groups [organic-chemistry.org]
- 22. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 23. media.neliti.com [media.neliti.com]
safety and handling precautions for 1,1'-(Bromomethylene)bis(4-fluorobenzene)
An In-depth Technical Guide to the Safe Handling and Use of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Structural Analogy in Safety Assessment
This guide provides a comprehensive overview of the (CAS No. 345-90-4). It is critical to note that detailed toxicological and safety data for this specific compound are not extensively published. Therefore, this document is built upon a foundation of established best practices for handling halogenated aromatic compounds, with specific hazard assessments informed by structurally analogous chemicals, primarily 1-(bromomethyl)-4-fluorobenzene.[1][2] This approach allows for a robust and cautious safety protocol, essential for protecting laboratory personnel and ensuring experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a halogenated aromatic compound used in organic synthesis.[3] Understanding its physical and chemical properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrF₂ | PubChem[3] |
| Molecular Weight | 283.11 g/mol | PubChem[3] |
| CAS Number | 345-90-4 | PubChem[3] |
| Appearance | Data not available; likely a solid or liquid at room temperature. | N/A |
| Solubility | Expected to be insoluble in water. | Inferred from structure |
Section 2: Hazard Identification and Risk Assessment
Based on its chemical structure—a brominated methylene group linked to two fluorophenyl rings—and data from the analogous compound 1-(bromomethyl)-4-fluorobenzene, a comprehensive hazard profile can be constructed.[2] This compound should be treated as hazardous until proven otherwise.
| Hazard Class | Description and Causality |
| Corrosive | The presence of the bromomethyl group suggests the compound is a lachrymator and can cause severe skin burns and eye damage upon contact.[2] Halogenated alkyl groups can react with moisture to form hydrohalic acids (HBr), contributing to corrosive properties. |
| Acute Toxicity | May be harmful if inhaled, swallowed, or absorbed through the skin.[2] Inhalation can cause severe irritation and damage to the respiratory tract. |
| Reactivity | Incompatible with strong oxidizing agents, bases, alcohols, amines, and some metals.[2] Contact with incompatible materials can lead to vigorous reactions. May react with metals to produce flammable hydrogen gas.[2] |
| Thermal Decomposition | When heated to decomposition, it may emit highly toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and gaseous hydrogen fluoride (HF).[2] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls: The Primary Barrier
All handling of 1,1'-(Bromomethylene)bis(4-fluorobenzene) must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5] The work area must be equipped with an accessible safety shower and eyewash station.[2][6]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE must be selected to provide comprehensive protection against the identified hazards.[1][4]
| Protection Type | Specification and Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield are mandatory.[1][2] This provides protection against splashes and contact with corrosive vapors. |
| Skin | A flame-retardant lab coat and chemical-resistant gloves (e.g., Nitrile rubber, Viton®) are required.[1] Ensure gloves are inspected before each use and have an appropriate breakthrough time for the solvents being used. |
| Respiratory | If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[1][2] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is required.[1] |
Section 4: Safe Handling and Experimental Workflow
A systematic workflow minimizes risk during experimental procedures. The following protocol outlines the steps for safely weighing and dispensing the compound.
Experimental Protocol: Safe Weighing and Dispensing
-
Preparation:
-
Don all required PPE as specified in Section 3.2.
-
Verify that the chemical fume hood has a current certification and that the airflow is optimal.
-
Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood.
-
-
Aliquotting the Compound:
-
Retrieve the container of 1,1'-(Bromomethylene)bis(4-fluorobenzene) from its designated storage location.
-
Place the container on a tared balance inside the fume hood.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the material.
-
Using a clean spatula, transfer the desired amount of the compound to a secondary container (e.g., a weigh boat or reaction flask).
-
Securely close the primary container immediately after dispensing.
-
-
Cleanup:
-
Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol or acetone).
-
Dispose of the cloth, bench paper, and any contaminated disposable items into a designated halogenated hazardous waste container located within the fume hood.[1][4]
-
Decontaminate non-disposable equipment by rinsing with a suitable solvent. Collect the rinsate as halogenated waste.[1]
-
-
Post-Handling:
-
Return the primary container to its designated storage area.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.
-
Wash hands thoroughly with soap and water after exiting the laboratory.
-
Workflow Visualization: Safe Handling Protocol
Caption: Workflow for the safe handling of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Section 5: Storage, Spills, and Waste Disposal
Storage and Incompatibility
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[7] The storage area should be designated for flammable and corrosive materials. Ensure containers are tightly sealed to prevent leakage and reaction with moisture.
-
Incompatible Materials: Strong oxidizing agents, strong bases, alcohols, amines, and metals.[2]
Spill Management
In the event of a spill, evacuate the area immediately and prevent personnel from entering.[6]
-
Small Spills (inside a fume hood): Absorb the spill with an inert material such as vermiculite or sand. Collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal.[6]
-
Large Spills: Evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Waste Disposal
All waste containing 1,1'-(Bromomethylene)bis(4-fluorobenzene), including contaminated PPE, glassware rinsate, and absorbed spill material, must be treated as hazardous waste.[1]
-
Segregation is Key: This compound is a halogenated organic. It must be collected in a designated "Halogenated Organic Waste" container.[4][5] Never mix halogenated waste with non-halogenated organic waste.[1]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Corrosive).[1]
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[1][8]
Section 6: Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[2]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the victim to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
The Di(4-fluorophenyl)methyl Moiety: A Privileged Scaffold in Modern Organic Synthesis
Application Notes and Protocols for the Strategic Use of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Introduction: The Strategic Importance of the Di(4-fluorophenyl)methyl Group
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The 4-fluorophenyl group, in particular, is frequently employed to modulate the physicochemical and pharmacokinetic properties of bioactive compounds. This technical guide focuses on 1,1'-(Bromomethylene)bis(4-fluorobenzene), a versatile bifunctional reagent that serves as a key building block for introducing the di(4-fluorophenyl)methyl moiety. This structural motif is prevalent in a range of centrally active pharmaceuticals, owing to its ability to impart favorable properties such as enhanced metabolic stability and improved bioavailability.
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as di(4-fluorophenyl)methyl bromide, is a reactive benzylic halide. The presence of two electron-withdrawing fluorine atoms on the phenyl rings enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This reactivity profile, coupled with the steric bulk of the two phenyl rings, dictates its utility in a variety of synthetic transformations, most notably nucleophilic substitution and Friedel-Crafts alkylation reactions. These reactions provide access to a diverse array of complex molecules, including established drugs and novel therapeutic candidates. This guide will provide an in-depth exploration of the applications of this reagent, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Applications in Pharmaceutical Synthesis
The di(4-fluorophenyl)methyl scaffold is a key structural feature in several classes of central nervous system (CNS) active agents. Its unique combination of lipophilicity, metabolic stability, and conformational rigidity makes it a privileged structure in medicinal chemistry.
Synthesis of Piperazine-Based Calcium Channel Blockers: The Flunarizine Case Study
A prominent application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is in the synthesis of piperazine-based calcium channel blockers, such as Flunarizine.[1] Flunarizine is used for the prophylaxis of migraine and as an antivertigo agent. The synthesis hinges on the nucleophilic substitution of the bromide with piperazine to form the key intermediate, 1-(bis(4-fluorophenyl)methyl)piperazine.[2]
Reaction Pathway for the Synthesis of 1-(bis(4-fluorophenyl)methyl)piperazine
Caption: Synthesis of the key piperazine intermediate.
Protocol 1: Synthesis of 1-(bis(4-fluorophenyl)methyl)piperazine
This protocol details the N-alkylation of piperazine with a di(4-fluorophenyl)methyl halide. While the original user query specified the bromo-derivative, a well-documented procedure utilizes the analogous chloro-derivative, 4,4'-(chloromethylene)bis(fluorobenzene). The reactivity of the bromo- and chloro-derivatives in this SN2 reaction is comparable, with the bromide generally being slightly more reactive.
Materials:
-
4,4'-(Chloromethylene)bis(fluorobenzene) or 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for crystallization/purification)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a round-bottom flask, add 4,4'-(chloromethylene)bis(fluorobenzene) (1.0 eq), piperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes to ensure good mixing.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield 1-(bis(4-fluorophenyl)methyl)piperazine as a white to off-white solid.[3]
Data Summary for 1-(bis(4-fluorophenyl)methyl)piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₈F₂N₂ | [2][4][5] |
| Molecular Weight | 288.34 g/mol | [2][4][5] |
| Melting Point | 88-92 °C | [1][2] |
| Appearance | White to light yellow powder/crystal | [4] |
Friedel-Crafts Alkylation for the Synthesis of Triarylmethanes
1,1'-(Bromomethylene)bis(4-fluorobenzene) is an effective electrophile in Friedel-Crafts alkylation reactions, enabling the synthesis of triarylmethanes.[6] These structures are of interest in materials science and as intermediates for more complex molecules. The reaction typically requires a Lewis acid catalyst to facilitate the formation of a benzylic carbocation, which is then attacked by an electron-rich aromatic ring.
Generalized Friedel-Crafts Alkylation Pathway
Caption: Friedel-Crafts alkylation workflow.
Protocol 2: Representative Friedel-Crafts Alkylation of Anisole
This protocol provides a general procedure for the Lewis acid-catalyzed Friedel-Crafts alkylation of an electron-rich arene, such as anisole, with 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Materials:
-
1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq)
-
Anisole (or other electron-rich arene) (1.1-1.5 eq)
-
Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1-1.3 eq)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl), chilled
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the electron-rich arene (e.g., anisole, 1.1-1.5 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.1-1.3 eq) portion-wise, ensuring the temperature remains below 5-10 °C.
-
In a separate flask, dissolve 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq) in anhydrous dichloromethane.
-
Transfer the solution of the alkylating agent to an addition funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for another 2-4 hours, or until TLC indicates completion.
-
Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and chilled 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired triarylmethane.
Expanded Applications in Drug Discovery
The utility of 1,1'-(Bromomethylene)bis(4-fluorobenzene) extends beyond the synthesis of Flunarizine. The di(4-fluorophenyl)methyl moiety is a key pharmacophore in other classes of CNS-active compounds.
-
Dopamine Transporter (DAT) Inhibitors: This scaffold is present in a series of atypical dopamine transporter (DAT) inhibitors, such as GBR 12909 (1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine).[7][8][9] These compounds have been investigated for their potential in treating psychostimulant use disorders. The synthesis of these molecules also relies on the initial alkylation of a piperazine or piperidine derivative with a di(4-fluorophenyl)methyl halide.[10]
-
Cannabinoid Receptor (CB1) Inverse Agonists: The di(4-fluorophenyl)methyl group is also found in potent and selective inverse agonists of the CB1 cannabinoid receptor. These compounds have therapeutic potential for the treatment of obesity and related metabolic disorders.
Conclusion and Future Outlook
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a highly valuable and versatile building block in modern organic synthesis. Its primary utility lies in the straightforward introduction of the di(4-fluorophenyl)methyl moiety, a privileged scaffold in medicinal chemistry, particularly for CNS-active agents. The protocols detailed herein for nucleophilic substitution and Friedel-Crafts alkylation provide robust and reproducible methods for the synthesis of key intermediates and final target molecules. The continued exploration of this reagent in the synthesis of novel bioactive compounds is anticipated to yield new therapeutic agents with improved pharmacological profiles.
References
- 1. ossila.com [ossila.com]
- 2. Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of triarylmethanes via bisarylation of aryl aldehydes with arenes catalyzed by silica gel-supported sodium hydrogen sulfate | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Synthesis of triarylmethanes by silyl radical-mediated cross-coupling of aryl fluorides and arylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Reactivity of a Diarylmethyl Halide
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as 4,4'-difluorobenzhydryl bromide, is a valuable electrophilic building block in organic synthesis. Its structure, featuring a bromine atom attached to a carbon bearing two electron-withdrawing 4-fluorophenyl groups, dictates its reactivity. This diarylmethyl halide is highly susceptible to nucleophilic substitution, providing a gateway to a diverse array of functionalized diarylmethane scaffolds. These structures are prevalent in medicinal chemistry and materials science, making the understanding and control of this compound's reactivity paramount for the synthesis of novel molecules.
The key to the reactivity of 1,1'-(bromomethylene)bis(4-fluorobenzene) lies in its ability to undergo nucleophilic substitution through two competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The choice of mechanism is delicately balanced and can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Mechanistic Dichotomy: A Tale of Two Pathways (SN1 vs. SN2)
The reaction of 1,1'-(bromomethylene)bis(4-fluorobenzene) with nucleophiles can proceed through either an SN1 or an SN2 mechanism, and in some cases, a combination of both.[1][2]
The SN1 Pathway: A Carbocation-Mediated Reaction
The SN1 mechanism is a two-step process initiated by the departure of the bromide leaving group to form a resonance-stabilized diarylmethyl carbocation (a benzhydryl cation).[3][4] This carbocation is then rapidly attacked by the nucleophile. The stability of this carbocation is enhanced by the delocalization of the positive charge across both fluorophenyl rings. Reactions favoring the SN1 pathway are typically carried out in polar protic solvents, which can solvate both the departing anion and the carbocation intermediate. Weaker nucleophiles also favor the SN1 mechanism.[5]
The SN2 Pathway: A Concerted Displacement
In the SN2 mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[6] This is a single-step, concerted process. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway.[7][8] While the two aryl groups introduce significant steric hindrance compared to a primary alkyl halide, the electronic stabilization of the transition state still allows for this pathway to be competitive, especially with potent nucleophiles.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SN1 reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
The Di(4-fluorophenyl)methyl Motif: A Privileged Scaffold in Modern Drug Discovery
Application Notes and Protocols for the Strategic Use of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Introduction: The Strategic Importance of the Diarylmethane Core
The diarylmethane (DAM) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its structural and electronic properties make it a versatile building block for creating molecules with diverse biological activities, including anti-infectious, anti-inflammatory, and anti-cancer properties. The central methylene bridge of the DAM scaffold can be readily functionalized, allowing for the synthesis of complex molecular architectures.[1] Within this important class of compounds, 1,1'-(Bromomethylene)bis(4-fluorobenzene) emerges as a particularly valuable reagent for introducing the di(4-fluorophenyl)methyl moiety into drug candidates. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of a molecule, making this building block highly sought after in modern drug development.[3]
This guide provides a comprehensive overview of the applications of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in pharmaceutical synthesis, complete with detailed protocols, mechanistic insights, and safety considerations to empower researchers in their drug discovery endeavors.
Chemical Properties and Reactivity Profile
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as di(4-fluorophenyl)methyl bromide, is a halogenated aromatic hydrocarbon. Its reactivity is primarily dictated by the benzylic bromide, which is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrF₂ | PubChem |
| Molecular Weight | 283.11 g/mol | PubChem |
| CAS Number | 345-90-4 | PubChem |
| Appearance | (Not specified, likely a solid) | - |
| Reactivity | Highly susceptible to Sₙ1 and Sₙ2 reactions | General Chemical Principles |
The electron-withdrawing nature of the two para-fluorine substituents further enhances the electrophilicity of the benzylic carbon, promoting facile reaction with a wide range of nucleophiles. This predictable reactivity makes it an ideal building block for the synthesis of various pharmaceutical intermediates.
Core Application: Synthesis of Benzhydrylpiperazine-Based Calcium Channel Blockers
A prime example of the utility of the di(4-fluorophenyl)methyl moiety is in the synthesis of a class of calcium channel blockers, which includes the antimigraine drugs Flunarizine and Lomerizine. These drugs feature a central piperazine ring N-alkylated with the di(4-fluorophenyl)methyl group. The following protocol provides a representative procedure for the key nucleophilic substitution reaction.
Experimental Protocol: N-Alkylation of Piperazine
This protocol details the synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine, a key intermediate for Flunarizine and Lomerizine. The reaction proceeds via a nucleophilic substitution, where the secondary amine of piperazine attacks the electrophilic benzylic carbon of the di(4-fluorophenyl)methyl halide.
Materials:
-
1,1'-(Bromomethylene)bis(4-fluorobenzene) (or its chloro-analogue, 4,4'-(chloromethylene)bis(fluorobenzene))
-
Piperazine
-
Potassium Carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq), piperazine (1.0 eq), and potassium carbonate (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous THF is used as the solvent to prevent side reactions of the highly reactive benzylic bromide with water.
-
Base: Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Excess Piperazine: While a 1:1 stoichiometry is shown, in practice, a slight excess of piperazine can be used to ensure complete consumption of the more expensive electrophile and to act as a base.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Caption: Workflow for the N-alkylation of piperazine.
Pharmaceuticals Derived from the Di(4-fluorophenyl)methyl Building Block
The intermediate synthesized in the preceding protocol serves as a crucial precursor for several marketed drugs. The subsequent synthetic steps typically involve the alkylation of the remaining secondary amine on the piperazine ring.
Caption: Synthetic relationship of the building block to pharmaceuticals.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[4] Avoid contact with skin and eyes.[4] Take measures to prevent the buildup of electrostatic charge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable and versatile building block in pharmaceutical synthesis. Its predictable reactivity and the beneficial properties imparted by the di(4-fluorophenyl)methyl moiety make it a strategic component in the design and development of new therapeutic agents. The protocols and information provided herein are intended to serve as a guide for researchers to effectively and safely utilize this important reagent in their drug discovery programs.
References
Application Notes: 1,1'-(Bromomethylene)bis(4-fluorobenzene) in Advanced Materials Synthesis
Introduction
1,1'-(Bromomethylene)bis(4-fluorobenzene), a halogenated aromatic compound, presents a unique molecular architecture for the synthesis of advanced functional polymers. Its structure, featuring two fluorophenyl groups attached to a bromomethylene bridge, offers intriguing possibilities for creating novel materials with tailored electronic, optical, and thermal properties. The presence of the reactive bromine atom, coupled with the electron-withdrawing nature of the fluorine substituents, makes this molecule a potentially valuable, albeit specialized, building block in the field of materials science.
This document provides an in-depth exploration of the potential applications of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in the synthesis of high-performance polymers, particularly focusing on conjugated polymers relevant to organic electronics. While direct, widespread applications are not extensively documented in mainstream literature, we will extrapolate from established polymerization methodologies where analogous structures are employed to propose detailed synthetic protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is crucial for its application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrF₂ | PubChem[1] |
| Molecular Weight | 283.11 g/mol | PubChem[1] |
| CAS Number | 345-90-4 | PubChem[1] |
| Appearance | Solid (at standard conditions) | CymitQuimica[2] |
| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | PubChem[1] |
Core Application: Precursor for Poly(phenylene vinylene) Derivatives
The primary potential application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in materials science lies in its use as a precursor for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. PPVs are a prominent class of conjugated polymers known for their electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[3][4][5][6][7]
The synthesis of PPV derivatives from bis(halomethyl)benzene precursors is a well-established field.[5][8] The Gilch polymerization route, for instance, involves the dehydrohalogenation of α,α'-dihalo-p-xylenes with a strong base to yield the corresponding PPV.
Proposed Reaction Pathway: Gilch Polymerization
The structural similarity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) to monomers used in Gilch polymerization suggests its potential to form a novel PPV derivative with fluorinated phenyl side groups. The reaction would proceed via a dehydrobromination mechanism, initiated by a strong base, to form a reactive quinodimethane intermediate that subsequently polymerizes.
Caption: Proposed Gilch polymerization of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of PPV derivatives. Researchers should treat these as starting points and optimize conditions as necessary.
Protocol 1: Synthesis of a Poly(fluorophenylene vinylene) Derivative via Gilch Polymerization
This protocol outlines a procedure for the synthesis of a novel conjugated polymer from 1,1'-(Bromomethylene)bis(4-fluorobenzene) using the Gilch polymerization method.
Materials:
-
1,1'-(Bromomethylene)bis(4-fluorobenzene)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer
-
Standard glassware for filtration and precipitation
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with high-purity argon or nitrogen for at least 15 minutes to ensure an inert atmosphere.
-
Dissolution: Add anhydrous THF to the flask via a syringe to dissolve the monomer. The concentration should be adjusted to maintain a manageable viscosity as the polymer forms.
-
Initiation: In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF. Slowly add the t-BuOK solution to the stirring monomer solution at room temperature over a period of 30 minutes.
-
Polymerization: Allow the reaction to stir at room temperature for 24 hours. The formation of a precipitate or a significant increase in viscosity indicates polymer formation.
-
Quenching: Quench the reaction by slowly adding methanol to the reaction mixture.
-
Isolation: Pour the reaction mixture into a larger volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and then with a suitable solvent to remove oligomers and unreacted monomer (e.g., acetone or chloroform, depending on the polymer's solubility).
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Expected Outcome:
The resulting polymer is expected to be a colored solid, characteristic of conjugated polymers. The fluorine substitution on the phenyl rings may influence the polymer's solubility, electronic properties, and solid-state packing.
Characterization of the Resulting Polymer
To confirm the successful synthesis and to understand the properties of the novel polymer, a comprehensive characterization is essential.
| Technique | Purpose | Expected Observations |
| ¹H and ¹⁹F NMR Spectroscopy | Structural verification | Disappearance of the bromomethylene proton signal and appearance of vinylic proton signals. Presence of signals corresponding to the fluorophenyl groups. |
| Gel Permeation Chromatography (GPC) | Molecular weight and polydispersity determination | Provides information on the average molecular weight and the distribution of chain lengths. |
| UV-Vis Spectroscopy | Electronic properties | An absorption spectrum in the visible or near-UV region, indicative of a π-conjugated system. The absorption maximum (λ_max) provides information about the electronic bandgap. |
| Photoluminescence (PL) Spectroscopy | Optical properties | Emission spectrum upon excitation at a suitable wavelength. The emission color and quantum yield are key parameters for optoelectronic applications. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature of the polymer, indicating its stability at high temperatures. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions | Identifies the glass transition temperature (Tg) and any melting or crystallization events. |
Potential Advantages and Future Directions
The incorporation of fluorophenyl side groups into a PPV backbone, facilitated by the use of 1,1'-(Bromomethylene)bis(4-fluorobenzene), could offer several advantages:
-
Improved Solubility: The fluorine atoms may enhance the solubility of the polymer in organic solvents, which is crucial for solution-based processing of electronic devices.[3]
-
Modified Electronic Properties: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, potentially improving charge injection and transport properties in devices.
-
Enhanced Stability: Fluorinated polymers often exhibit increased thermal and oxidative stability.
Future research could focus on:
-
Copolymerization: Copolymerizing 1,1'-(Bromomethylene)bis(4-fluorobenzene) with other monomers to fine-tune the optoelectronic properties of the resulting materials.
-
Device Fabrication: Incorporating the synthesized polymer into OLEDs or OPVs to evaluate its performance as an active material.
-
Alternative Polymerization Techniques: Exploring other polymerization methods, such as transition-metal-catalyzed coupling reactions, to synthesize related polymer structures.
Safety and Handling
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for detailed safety information.
Conclusion
While not a mainstream monomer, 1,1'-(Bromomethylene)bis(4-fluorobenzene) holds promise as a precursor for the synthesis of novel fluorinated conjugated polymers. The proposed Gilch polymerization protocol provides a viable route to explore the potential of this molecule in creating materials for organic electronics. Thorough characterization of the resulting polymers will be essential to understand their structure-property relationships and to assess their suitability for various applications in materials science.
References
- 1. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-(Bromomethylene)bis(fluorobenzene) | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
Application Note & Protocols: Strategic Diarylmethylation of Heterocyclic Scaffolds using 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Introduction: The Strategic Value of Diarylmethylation in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast majority of pharmaceuticals and bioactive molecules.[1][2][3] Their function is often dictated by the nature of the substituents appended to the heterocyclic framework. The introduction of bulky, lipophilic, and metabolically stable groups can profoundly influence a molecule's pharmacological profile, including its binding affinity, cell permeability, and metabolic half-life.
The bis(4-fluorophenyl)methyl moiety is a particularly valuable substituent in medicinal chemistry. The dual fluorine atoms can enhance binding interactions through hydrogen bonding and other electrostatic effects, while simultaneously blocking sites of oxidative metabolism, thereby increasing the compound's stability. 1,1'-(Bromomethylene)bis(4-fluorobenzene) is an excellent reagent for introducing this valuable diarylmethyl group.[4] Its benzylic bromide is highly reactive towards nucleophiles, facilitating efficient substitution reactions under mild conditions.
This application note presents a proposed, robust, and versatile protocol for the N-alkylation of azole-based heterocycles using 1,1'-(Bromomethylene)bis(4-fluorobenzene). We will detail the underlying reaction mechanism, provide a step-by-step experimental guide for the synthesis of 1-[bis(4-fluorophenyl)methyl]-1H-imidazole, and discuss the broader applicability of this method to other heterocyclic systems.
Proposed Reaction: Nucleophilic Substitution for N-Diarylmethylation
The core of this synthetic strategy is a nucleophilic substitution reaction. An N-H bond within a heterocyclic ring, such as an imidazole or pyrazole, can be deprotonated by a mild base to generate a potent nucleophilic anion. This anion then readily attacks the electrophilic carbon of 1,1'-(Bromomethylene)bis(4-fluorobenzene), displacing the bromide leaving group to form a new, stable carbon-nitrogen bond.
Mechanistic Pathway
The reaction proceeds via a classical S_N2 or S_N1-like mechanism. The secondary, benzylic nature of the substrate allows for the stabilization of a partial or full positive charge on the central carbon, facilitating the departure of the bromide ion upon attack by the nucleophilic heterocycle.
Caption: Figure 1: Proposed Reaction Mechanism.
Experimental Protocol: Synthesis of 1-[bis(4-fluorophenyl)methyl]-1H-imidazole
This section provides a detailed, step-by-step procedure for a representative N-alkylation reaction.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 1,1'-(Bromomethylene)bis(4-fluorobenzene) is a reactive alkylating agent and should be handled with care.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |
| 1H-Imidazole | 288-32-4 | 68.08 | 10.0 | 681 mg | Nucleophile |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | 345-90-4 | 283.11 | 10.5 | 2.97 g | Electrophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 15.0 | 2.07 g | Base |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | - | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | ~100 mL | Extraction |
| Deionized Water (H₂O) | 7732-18-5 | - | - | ~100 mL | Washing |
| Saturated NaCl solution (Brine) | - | - | - | ~50 mL | Washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | ~5 g | Drying Agent |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-imidazole (681 mg, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 30 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes.
-
In a separate beaker, dissolve 1,1'-(bromomethylene)bis(4-fluorobenzene) (2.97 g, 10.5 mmol) in 20 mL of anhydrous acetonitrile.
-
Transfer the solution from the beaker to an addition funnel and add it dropwise to the stirring imidazole suspension over 10 minutes.
-
After the addition is complete, heat the reaction mixture to 60°C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting imidazole.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (~10 mL).
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvent.
-
Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc up to 30% EtOAc) to afford the pure product.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Product | 1-[bis(4-fluorophenyl)methyl]-1H-imidazole |
| Appearance | White to off-white solid |
| Yield | 80-95% (typical for this type of reaction) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point |
The successful synthesis would be confirmed by:
-
¹H NMR: Disappearance of the N-H proton from imidazole and the appearance of a characteristic singlet for the methine proton (-CH) around 6.5-7.0 ppm, along with signals for the aromatic protons.
-
¹³C NMR: Appearance of the methine carbon signal and other expected aromatic carbon signals.
-
Mass Spec (ESI+): A clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₆H₁₂F₂N₂).
Broader Applications and Scope
The protocol described here is robust and can be adapted for the N-alkylation of a wide variety of nitrogen-containing heterocycles. The general principle of using a mild base in a polar aprotic solvent is applicable to other azoles and related systems.
Potential Substrates Include:
-
Pyrazoles: To yield N-diarylmethylated pyrazoles.
-
Triazoles (1,2,3- and 1,2,4-): For the synthesis of their corresponding N-substituted isomers.
-
Indoles and Azaindoles: Alkylation at the indole nitrogen.
-
Benzimidazoles and Purines: Important scaffolds in medicinal chemistry.
For less nucleophilic heterocycles, a stronger base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) may be required. However, potassium carbonate in acetonitrile offers a milder and often more functional-group-tolerant alternative.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) serves as a highly effective reagent for the introduction of the bis(4-fluorophenyl)methyl group onto heterocyclic scaffolds. The proposed N-alkylation protocol is efficient, high-yielding, and broadly applicable, providing researchers in medicinal chemistry and drug development with a reliable method to synthesize novel, functionalized heterocyclic compounds. This strategic modification can be a key step in optimizing the potency and pharmacokinetic properties of new drug candidates.
References
- 1. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications | MDPI [mdpi.com]
- 4. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Agrochemical Design
The introduction of fluorine atoms into bioactive molecules can dramatically alter their physicochemical properties, often leading to enhanced efficacy, metabolic stability, and target specificity. This is particularly true in the field of agrochemicals, where the development of novel fungicides, herbicides, and insecticides with improved performance and environmental profiles is a constant pursuit. 1,1'-(Bromomethylene)bis(4-fluorobenzene), a key fluorinated building block, serves as a versatile precursor for the synthesis of a range of high-value agrochemicals. Its diarylmethyl halide structure provides a reactive handle for the introduction of the bis(4-fluorophenyl)methyl moiety, a critical pharmacophore in several successful crop protection agents.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and its derivatives in the synthesis of agrochemicals, with a particular focus on the widely used triazole fungicide, flusilazole. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear and accessible format.
Core Synthesis Pathway: From Precursor to Active Ingredient
The primary application of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and its chemical relatives in the agrochemical industry is in the synthesis of triazole fungicides. These compounds function as sterol biosynthesis inhibitors, disrupting the formation of fungal cell membranes.[1] The general synthetic strategy involves the coupling of the bis(4-fluorophenyl)methyl group with a 1,2,4-triazole ring system.
Figure 1: A simplified workflow for the synthesis of Flusilazole.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of the Key Intermediate - Bis(4-fluorophenyl)methanol
While 1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable starting material, its synthesis often proceeds through the corresponding alcohol, bis(4-fluorophenyl)methanol. This intermediate is typically prepared via a Grignard reaction.
Rationale: The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. In this case, it allows for the efficient coupling of two 4-fluorophenyl groups to a central carbonyl carbon.
Materials:
-
4,4'-Difluorobenzophenone
-
Phenylmagnesium bromide
-
tert-Butylmethyl ether (t-BME)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4,4'-difluorobenzophenone (20 g, 0.092 mol) in t-butylmethyl ether (150 mL) at room temperature, add phenylmagnesium bromide (100 mL, 0.1 mol) dropwise.
-
After the addition is complete, heat the reaction mixture at reflux for 3 hours.
-
Cool the solution to room temperature and pour it into ice-cold 1.0 M HCl (100 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield bis(4-fluorophenyl)phenylmethanol as a pale brown oil.[2]
Protocol 2: Synthesis of Flusilazole from a Silane Intermediate
The commercial synthesis of flusilazole often employs an organosilicon strategy, which offers high yields and selectivity.[1] The key intermediate for this route is bis(4-fluorophenyl)methylchloromethylsilane.
Rationale: The silicon atom acts as a scaffold to assemble the bis(4-fluorophenyl)methyl and chloromethyl groups. The subsequent nucleophilic substitution of the chlorine atom by the triazole anion is a highly efficient reaction.
Materials:
-
Bis(4-fluorophenyl)methylchloromethylsilane
-
1,2,4-Triazole sodium salt
-
Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Benzene or Toluene
Procedure:
-
In a reaction vessel, combine 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) and tetrabutylammonium bromide (3.2 g, 0.01 mol) in benzene (100 mL).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add bis(4-fluorophenyl)methylchloromethylsilane (21 g, 0.1 mol) dropwise to the reaction mixture.
-
After the addition, increase the temperature to 80 °C and continue stirring for 8 hours.
-
Cool the reaction to 50 °C and add an appropriate amount of water for washing.
-
Separate the organic phase.
-
Purify the product by distillation under reduced pressure followed by recrystallization from Sherwood oil to obtain flusilazole as a light brown-tangerine solid.[3]
Table 1: Summary of Reaction Parameters for Flusilazole Synthesis
| Parameter | Protocol 2 |
| Key Reactants | Bis(4-fluorophenyl)methylchloromethylsilane, 1,2,4-Triazole sodium salt |
| Solvent | Benzene |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 60-80 °C |
| Reaction Time | 8 hours |
| Typical Yield | 90%[3] |
| Purity | 98.2%[3] |
Alternative Synthetic Approach Utilizing 1,1'-(Bromomethylene)bis(4-fluorobenzene)
While the silane-based route is well-established, 1,1'-(Bromomethylene)bis(4-fluorobenzene) can also be envisioned as a direct precursor. The bromo-substituent provides a good leaving group for nucleophilic substitution reactions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Welcome to the technical support center for the purification of crude 1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS No. 345-90-4). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your purification processes.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific problems that may arise during the purification of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and offers practical solutions.
Recrystallization Issues
Question: My crude 1,1'-(Bromomethylene)bis(4-fluorobenzene) is an oil and won't crystallize. What should I do?
Answer: Oiling out during recrystallization is a common issue, especially with compounds that have moderate melting points or are impure. Here's a systematic approach to troubleshoot this:
-
Confirm the Compound's State: While often a solid, slight impurities can cause it to present as an oil or a low-melting solid.[1][2]
-
Solvent Selection is Key: The issue likely lies with your solvent system.
-
Reduce Solvent Volume: You may have too much solvent, preventing saturation. Try slowly evaporating the solvent until you observe turbidity, then gently warm to redissolve and cool again.
-
Change Solvent Polarity: If you are using a nonpolar solvent, try a slightly more polar one, or a solvent mixture. A good starting point is a hexane/ethyl acetate or a heptane/dichloromethane system. The goal is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Introduce a Co-solvent: If a single solvent doesn't work, a binary solvent system is often effective. Dissolve the crude oil in a small amount of a "good" solvent (in which it is very soluble, like dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is less soluble, like hexanes or methanol) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Question: After recrystallization, my product purity is still low. What are the likely impurities and how can I remove them?
Answer: The purity of your final product depends on the removal of starting materials, byproducts, and reagents from the synthesis. Potential impurities could include:
-
Unreacted Starting Materials: Such as 4,4'-difluorobenzophenone or the corresponding alcohol.
-
Over-brominated or Under-brominated Species: Depending on the synthetic route.
-
Solvent Residues: From the reaction or initial work-up.
To improve purity:
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient. A second pass with a different solvent system can often remove persistent impurities.
-
Pre-purification Wash: Before recrystallization, wash the crude product with a solvent that will selectively remove a key impurity. For example, a wash with cold hexanes might remove less polar impurities.
-
Activated Carbon Treatment: If your product has a color, it may be due to high molecular weight, colored byproducts. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat, and then filter through celite before recrystallization.
Column Chromatography Challenges
Question: My compound is streaking on the TLC plate and giving poor separation during column chromatography. How can I fix this?
Answer: Streaking on a TLC plate is a strong indicator that you will have difficulty with column chromatography. This can be due to several factors:
-
Compound Instability: 1,1'-(Bromomethylene)bis(4-fluorobenzene) is a benzylic bromide, which can be prone to decomposition on silica gel, an acidic stationary phase.
-
Deactivate the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in your eluent), before packing your column. Run the column with an eluent containing the same percentage of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (like diol or C18) if decomposition is significant.
-
-
Improper Solvent System: Your eluent may be too polar, causing the compound to move too quickly and not resolve from impurities.
-
Optimize the Eluent: Systematically test different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/hexanes) on your TLC plate to find a system that gives a retention factor (Rf) of 0.2-0.3 for your target compound and good separation from impurities.
-
-
Sample Overload: Applying too much crude material to your TLC plate or column can cause streaking and poor separation.
-
Load Less Material: Use a more dilute solution for spotting your TLC. For the column, ensure you are not exceeding the recommended capacity for the amount of silica gel used (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A1: Pure 1,1'-(Bromomethylene)bis(4-fluorobenzene) is typically a colorless to beige oil or a low-melting solid.[1] As a benzylic bromide, it can be sensitive to light, moisture, and nucleophiles, which can lead to decomposition over time. For long-term storage, it is recommended to keep it under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]
Q2: Which analytical techniques are best for assessing the purity of 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating the target compound from closely related impurities.
Q3: Can I use distillation for purification?
A3: Distillation is a potential purification method for liquid compounds. 1,1'-(Bromomethylene)bis(4-fluorobenzene) has a predicted boiling point of 302.4±32.0 °C at atmospheric pressure, which is quite high.[1] Distillation at this temperature could lead to decomposition. Therefore, vacuum distillation would be necessary to lower the boiling point to a safer temperature. This method is most effective for separating compounds with significantly different boiling points. If your crude product contains impurities with similar volatilities, column chromatography or recrystallization will likely be more effective. The separation of bromofluorobenzene isomers, for instance, is known to be difficult by distillation due to close boiling points.[3][4][5]
Experimental Protocols
Protocol 1: Recrystallization from a Binary Solvent System (Hexane/Dichloromethane)
-
Dissolution: In a fume hood, dissolve the crude 1,1'-(Bromomethylene)bis(4-fluorobenzene) in a minimal amount of warm dichloromethane.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While gently warming and stirring, slowly add hexane (the anti-solvent) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of dichloromethane until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, make a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexanes). Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Equilibration: Run 2-3 column volumes of the eluent (containing 1% triethylamine) through the packed column to ensure it is well-equilibrated.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Scalable, cost-effective | Can be time-consuming, potential for product loss in the mother liquor |
| Column Chromatography | >99% | 70-95% | High resolution for complex mixtures | Requires more solvent and time, potential for compound degradation on the stationary phase |
| Vacuum Distillation | 95-98% | 50-80% | Effective for volatile impurities | Requires specialized equipment, risk of thermal decomposition |
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
References
- 1. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 1,1'-(bromomethylene)bis(4-fluorobenzene) | 345-90-4 [amp.chemicalbook.com]
- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 4. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
- 5. EP0761627A1 - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]
Technical Support Center: Reactions of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1'-(Bromomethylene)bis(4-fluorobenzene). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its use in various chemical transformations. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the desired outcome of your experiments.
Understanding the Reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable building block in organic synthesis. Its reactivity is primarily dictated by the benzylic bromide functional group, which is further influenced by the presence of two electron-withdrawing fluorine atoms on the phenyl rings. The C-Br bond is susceptible to cleavage, leading to a highly stabilized secondary benzylic carbocation. This inherent stability governs the propensity of this molecule to undergo both nucleophilic substitution (SN1) and elimination (E1) reactions. Furthermore, under reductive conditions, such as in the formation of Grignard reagents, radical-mediated side reactions can become prominent.
This guide is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Nucleophilic Substitution Reactions
Question 1: I am trying to perform a nucleophilic substitution on 1,1'-(Bromomethylene)bis(4-fluorobenzene) with a strong nucleophile, but I am observing a significant amount of an elimination byproduct. What is happening and how can I favor the substitution product?
Answer:
This is a classic case of competing SN1/E1 and SN2/E2 pathways. The bis(4-fluorophenyl)methyl carbocation is highly stabilized by resonance with the two aromatic rings, making the SN1 and E1 pathways highly favorable, especially with weak nucleophiles or in polar protic solvents.[1][2][3] Strong, bulky bases will favor the E2 pathway.
Common Side Product: 1,1-bis(4-fluorophenyl)ethene (from E1/E2 elimination).
Troubleshooting Strategies:
-
Favor SN2 Conditions: To promote the desired substitution, you should employ conditions that favor the SN2 mechanism. This involves using a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent (e.g., DMSO, DMF, or acetone).[4] These solvents solvate the counter-ion of the nucleophile, increasing its nucleophilicity.
-
Temperature Control: Lowering the reaction temperature generally disfavors elimination reactions relative to substitution reactions.
-
Choice of Nucleophile: If possible, use a less basic nucleophile to minimize E2 elimination. For example, using an azide or cyanide nucleophile is less likely to cause elimination than using a bulky alkoxide.
Question 2: My reaction with an alcohol as a nucleophile (solvolysis) is giving me a mixture of the desired ether and the corresponding alcohol. What is the source of the alcohol side product?
Answer:
The formation of bis(4-fluorophenyl)methanol is a common side product during solvolysis reactions if there is any trace of water in your reaction mixture.[5][6] The highly stable bis(4-fluorophenyl)methyl carbocation will react readily with water, which can be a more potent nucleophile than some alcohols.
Common Side Product: Bis(4-fluorophenyl)methanol.
Troubleshooting Strategies:
-
Strict Anhydrous Conditions: Ensure all your glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Use of a Non-Nucleophilic Base: If the reaction requires a base to deprotonate the alcohol nucleophile, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) to avoid competition with your desired nucleophile.
Category 2: Grignard Reagent Formation and Use
Question 3: I am attempting to form the Grignard reagent of 1,1'-(Bromomethylene)bis(4-fluorobenzene), but my yields are consistently low, and I isolate a high-molecular-weight, non-polar byproduct. What is this side product and how can I avoid it?
Answer:
The most common and significant side reaction during the formation of Grignard reagents from benzylic halides is a Wurtz-type homocoupling reaction.[7][8] In this process, the newly formed Grignard reagent acts as a nucleophile and attacks a molecule of the starting bromide, leading to the formation of a dimer. This is a major issue with reactive halides like benzylic bromides.[7]
Common Side Product: 1,1,2,2-tetrakis(4-fluorophenyl)ethane.
Troubleshooting Strategies:
-
Slow Addition: Add the solution of 1,1'-(Bromomethylene)bis(4-fluorobenzene) to the magnesium turnings very slowly (dropwise). This maintains a low concentration of the bromide in the reaction mixture, minimizing the chance of it reacting with the newly formed Grignard reagent.[8]
-
Solvent Choice: While THF is a common solvent for Grignard reagent formation, for reactive benzylic halides, diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF) can sometimes give better results by reducing the rate of the Wurtz coupling.[8]
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9]
-
Temperature Control: Maintain a gentle reflux during the addition. A runaway reaction can increase the rate of side reactions.[9]
Question 4: When I use my prepared Grignard reagent in a reaction with a ketone, I get some of the starting ketone back and a reduced alcohol. What is causing this?
Answer:
With sterically hindered ketones or Grignard reagents, two common side reactions are enolization and reduction.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this enolate is protonated back to the starting ketone.[10]
-
Reduction: If the Grignard reagent has β-hydrogens (which is not the case for the Grignard from 1,1'-(Bromomethylene)bis(4-fluorobenzene) itself, but could be an issue with other Grignards you might use), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[10] In the case of your specific Grignard, reduction is less likely, but enolization is a definite possibility with hindered ketones.
Troubleshooting Strategies:
-
Use of Cerium(III) Chloride (Luche Reduction conditions): Adding anhydrous CeCl₃ to the ketone before the addition of the Grignard reagent can suppress enolization and promote the desired nucleophilic addition.
-
Lower Reaction Temperature: Performing the addition of the Grignard reagent at a lower temperature (e.g., -78 °C) can often favor the addition reaction over enolization.
Category 3: Other Common Side Reactions
Question 5: I am running a reaction in an aromatic solvent like benzene or toluene and I am seeing evidence of the solvent being incorporated into a byproduct. What is this reaction?
Answer:
This is likely a Friedel-Crafts alkylation side reaction.[11][12] The highly stable bis(4-fluorophenyl)methyl carbocation is an excellent electrophile for electrophilic aromatic substitution. If your reaction conditions are even mildly acidic (or contain a Lewis acid), this carbocation can alkylate the aromatic solvent.
Common Side Product: 1,1,1-tris(4-fluorophenyl)alkanes (if the solvent is an arene).
Troubleshooting Strategies:
-
Choice of Solvent: If possible, use a non-aromatic, less reactive solvent such as dichloromethane, 1,2-dichloroethane, or an ether.
-
Control of Acidity: Ensure your reaction mixture is not acidic, unless required by the desired reaction. If a Lewis acid is necessary for your primary reaction, consider using a less reactive one or a stoichiometric amount.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the key pathways leading to the desired products and common side products.
Caption: Competing reaction pathways for 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Summary Table of Common Side Products
| Side Product Name | Chemical Structure | Formation Pathway | Key Mitigation Strategies |
| 1,1-bis(4-fluorophenyl)ethene | (4-F-Ph)₂C=CH₂ | E1/E2 Elimination | Use non-basic nucleophiles, polar aprotic solvents, lower reaction temperature. |
| 1,1,2,2-tetrakis(4-fluorophenyl)ethane | (4-F-Ph)₂CH-CH(Ph-4-F)₂ | Wurtz Homocoupling | Slow addition of bromide to Mg, use of Et₂O or 2-MeTHF as solvent. |
| Bis(4-fluorophenyl)methanol | (4-F-Ph)₂CHOH | Hydrolysis | Strict anhydrous conditions. |
| 1,1-bis(4-fluorophenyl)methyl-arene | (4-F-Ph)₂CH-Arene | Friedel-Crafts Alkylation | Use non-aromatic solvents, control acidity. |
Experimental Protocols
Protocol 1: Minimizing Elimination in Nucleophilic Substitution
This protocol provides a general procedure for a nucleophilic substitution reaction designed to favor the SN2 pathway.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar).
-
Reagents: Add the nucleophile (e.g., sodium azide, 1.2 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF).
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Grignard Reagent Formation to Minimize Wurtz Coupling
This protocol is designed to improve the yield of the Grignard reagent by minimizing the Wurtz homocoupling side reaction.[8]
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Activation: Gently heat the flask under a stream of inert gas until the iodine sublimes. Allow to cool to room temperature.
-
Reagent Solution: In the dropping funnel, prepare a solution of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion of the bromide solution to the activated magnesium. The reaction should initiate, as evidenced by gentle bubbling and a cloudy appearance.
-
Controlled Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring for an additional hour at room temperature to ensure complete conversion. The resulting Grignard reagent is ready for use in the subsequent reaction.
Caption: Troubleshooting workflow for minimizing Wurtz coupling in Grignard reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 10. reddit.com [reddit.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. mt.com [mt.com]
Technical Support Center: Troubleshooting Reactions with 1,1'-(Bromomethylene)bis(4-fluorobenzene)
Welcome to the technical support guide for 1,1'-(Bromomethylene)bis(4-fluorobenzene), a versatile diarylmethyl bromide reagent used in a variety of synthetic applications, including the introduction of the bis(4-fluorophenyl)methyl moiety in drug development. This document provides in-depth troubleshooting advice for common issues encountered during its use in nucleophilic substitution and Friedel-Crafts alkylation reactions.
Section 1: Understanding the Reagent: Key Characteristics
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as bis(4-fluorophenyl)methyl bromide, is a benzylic halide. The reactivity of this compound is dominated by the carbon-bromine bond, which is susceptible to cleavage. Due to the presence of two phenyl rings, the resulting secondary benzylic carbocation is significantly stabilized by resonance, making it reactive in both SN1 and SN2 type reactions.[1][2] The fluorine atoms have a dual role; their electron-withdrawing inductive effect can influence the reactivity of the aromatic rings, while their presence is often a key structural motif in pharmaceutical and agrochemical compounds.[3][4]
Section 2: General Troubleshooting Workflow
When a reaction fails to proceed as expected, a systematic approach is crucial. Before delving into specific reaction types, consider this general workflow to diagnose the issue.
Caption: General workflow for troubleshooting failed reactions.
Section 3: FAQs for Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary application for this reagent. Problems typically arise from the choice of nucleophile, solvent, or competing side reactions.
Question 1: My SN2 reaction with a strong nucleophile is sluggish or failing. What's wrong?
Answer: While 1,1'-(Bromomethylene)bis(4-fluorobenzene) is a secondary halide, the two bulky fluorophenyl groups can create significant steric hindrance around the electrophilic carbon. This can slow down a concerted SN2 backside attack.[5]
Potential Causes & Solutions:
-
Steric Hindrance: The nucleophile may be too bulky.
-
Troubleshooting: If possible, switch to a smaller, yet still potent, nucleophile. For example, if using lithium diisopropylamide (LDA), consider a less hindered base/nucleophile.
-
-
Solvent Choice: The solvent may not be optimal for an SN2 mechanism.
-
Explanation: SN2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which solvate the cation of the nucleophile but not the anion, increasing its effective nucleophilicity.[6]
-
Troubleshooting Protocol:
-
Ensure your solvent is truly anhydrous. Benzylic halides can be sensitive to hydrolysis.[7]
-
Switch from protic solvents (like ethanol or methanol) to a polar aprotic solvent.
-
Run a small matrix of reactions in different solvents (e.g., DMF, Acetonitrile, THF) to identify the best performer.
-
-
-
Leaving Group Activation: Although bromide is a good leaving group, its departure can be assisted.
-
Troubleshooting: The addition of a soluble silver salt (e.g., AgBF₄, AgOTf) can coordinate to the bromine, promoting the formation of the benzylic carbocation and favoring an SN1 pathway. This is a change in mechanism but can be effective if SN2 is failing.
-
| Parameter | Recommended for SN2 | Rationale |
| Nucleophile | Strong, non-bulky (e.g., NaN₃, NaCN, RS⁻) | Minimizes steric clash and favors a concerted mechanism. |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Enhances nucleophile strength by not solvating the anion.[6] |
| Temperature | Moderate (RT to 60 °C) | Provides sufficient energy without promoting elimination side reactions. |
Question 2: My reaction is producing significant elimination (E2) byproducts. How can I favor substitution?
Answer: The benzylic proton on 1,1'-(Bromomethylene)bis(4-fluorobenzene) is acidic and can be abstracted by a basic nucleophile, leading to an E2 elimination pathway. This is a common competing reaction.[5]
Controlling the SN2/E2 Competition:
-
Basicity of the Nucleophile: Strong, hindered bases are more likely to act as bases than nucleophiles.
-
Solution: Use a nucleophile with high nucleophilicity but lower basicity. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases. Thiolates (RS⁻) are also generally better nucleophiles than alkoxides (RO⁻).[6]
-
-
Temperature: Higher temperatures favor elimination over substitution entropically.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor by TLC.
-
Caption: Competing substitution (SN2) and elimination (E2) pathways.
Section 4: FAQs for Friedel-Crafts Alkylation Reactions
Using 1,1'-(Bromomethylene)bis(4-fluorobenzene) as an alkylating agent in Friedel-Crafts reactions can be powerful but is prone to several classic limitations of the reaction.
Question 3: My Friedel-Crafts alkylation is not working on my electron-poor aromatic substrate. What can I do?
Answer: This is a fundamental limitation of the Friedel-Crafts reaction. The reaction is an electrophilic aromatic substitution, and if the aromatic ring you are trying to alkylate is heavily deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, -SO₃H), it will not be nucleophilic enough to attack the electrophile generated from the alkyl halide.[8]
-
Explanation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates to the bromine, generating a full or partial positive charge on the benzylic carbon. The π-electrons of the other aromatic ring must be rich enough to attack this electrophile. Deactivating groups remove electron density, making this attack unfavorable.[9]
-
Solution: Unfortunately, there is no simple workaround if the substrate is strongly deactivated. The synthetic strategy must be re-evaluated. Consider adding the alkyl group before installing the deactivating group.
Question 4: I'm observing polyalkylation. How can I achieve mono-alkylation?
Answer: The product of a Friedel-Crafts alkylation—an alkylated aromatic ring—is often more reactive than the starting material. The newly added bis(4-fluorophenyl)methyl group is electron-donating, activating the ring towards further electrophilic attack.
Strategies to Minimize Polyalkylation:
-
Stoichiometry Control: Use a large excess of the aromatic substrate relative to the alkylating agent, 1,1'-(Bromomethylene)bis(4-fluorobenzene). This increases the statistical probability that the electrophile will encounter an unreacted aromatic molecule rather than a mono-alkylated one.
-
Temperature Control: Run the reaction at a lower temperature to decrease the overall reaction rate, allowing for better control.
-
Reverse Addition: Slowly add the alkylating agent to the mixture of the aromatic substrate and Lewis acid. This keeps the concentration of the electrophile low at all times.
| Problem | Cause | Recommended Solution |
| No Reaction | Aromatic substrate is strongly deactivated (e.g., nitrobenzene). | Friedel-Crafts is not suitable. Change synthetic route.[10] |
| Polyalkylation | Product is more reactive than the starting material. | Use a large excess of the aromatic substrate; slow addition of the alkylating agent. |
| Low Yield | Inactive catalyst or wet conditions. | Use fresh, anhydrous Lewis acid and ensure all glassware and solvents are rigorously dry. |
Section 5: Reagent Purity and Handling
Question 5: How should I check the purity of my 1,1'-(Bromomethylene)bis(4-fluorobenzene) and store it?
Answer: Reagent degradation is a common, and often overlooked, cause of reaction failure.
-
Purity Check: Before use, check the purity by ¹H NMR. Look for the characteristic benzylic proton (Ar₂CH -Br) chemical shift. The presence of hydrolysis products, such as bis(4-fluorophenyl)methanol, can indicate degradation.
-
Storage: The compound is sensitive to moisture and light.[7] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[11] If the material is an oil that has solidified or appears discolored, purification by chromatography or recrystallization may be necessary before use.
References
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. Khan Academy [khanacademy.org]
- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
stability and degradation of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1,1'-(Bromomethylene)bis(4-fluorobenzene) (CAS No. 345-90-4). It provides in-depth information on the stability and degradation of this compound, offering troubleshooting advice and practical protocols to ensure the integrity of your experiments.
Chemical and Physical Properties Summary
Below is a table summarizing the key computed properties of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrF₂ | PubChem[1] |
| Molecular Weight | 283.11 g/mol | PubChem[1] |
| CAS Number | 345-90-4 | PubChem[1] |
| IUPAC Name | 1-[bromo-(4-fluorophenyl)methyl]-4-fluorobenzene | PubChem[1] |
| Synonyms | 4,4'-Difluorobenzhydryl Bromide, bromobis(4-fluorophenyl)methane | ChemicalBook[2] |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Q1: What are the optimal storage conditions for 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4] For maximum protection against slow degradation, especially hydrolysis from atmospheric moisture, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4]
Q2: Is this compound stable at ambient laboratory temperatures?
A2: Yes, 1,1'-(Bromomethylene)bis(4-fluorobenzene) is stable under normal, controlled laboratory conditions. However, stability can be compromised by prolonged exposure to incompatible materials, moisture, or light.
Q3: What substances are known to be incompatible with this compound?
A3: The compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases.[4] Additionally, contact with alcohols, amines, and certain metals should be avoided as they can promote degradation or other unwanted reactions.[3]
Q4: What are the primary degradation pathways I should be aware of?
A4: The three main degradation pathways are:
-
Hydrolysis: The benzylic bromide is susceptible to reaction with water, leading to the formation of bis(4-fluorophenyl)methanol. This is the most common degradation pathway encountered in non-anhydrous conditions.[5]
-
Thermal Decomposition: At elevated temperatures, the compound will decompose. The carbon-bromine bond is typically the weakest point, leading to the formation of radicals and subsequent breakdown products.[6][7]
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, initiating radical-based degradation pathways.[8][9]
Q5: What are the hazardous decomposition products?
A5: In the event of a fire or significant thermal decomposition, hazardous products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (specifically hydrogen bromide, HBr), and gaseous hydrogen fluoride (HF).[3][4]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q1: My reaction is producing an unexpected, more polar byproduct that is difficult to separate. What could be the cause?
A1: This is a classic symptom of hydrolysis. The benzylic bromide on your starting material is likely reacting with trace amounts of water in your solvent or reagents to form bis(4-fluorophenyl)methanol. This alcohol is significantly more polar than the parent bromide. This type of hydrolysis is a known issue for benzylic halides, especially when catalyzed by acidic or basic conditions.[5]
-
Symptoms: A new peak with a shorter retention time in reverse-phase HPLC, or a spot with a lower Rf value on a normal-phase TLC plate. In ¹H NMR, you may observe the disappearance of the benzylic proton signal (-CHBr) and the appearance of a new signal for the corresponding alcohol (-CHOH).
-
Solution Workflow:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use.
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed efficiently, as higher temperatures accelerate the rate of hydrolysis.[5]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Minimize Reaction Time: Do not let the reaction run longer than necessary, as this increases the compound's exposure time to potentially hydrolytic conditions.[5]
-
Q2: The compound has developed a yellow or brownish tint during storage. Is it still usable?
A2: A change in color often indicates that some level of degradation has occurred. This is commonly caused by slow decomposition due to exposure to light (photodegradation) and/or atmospheric moisture. While a slight discoloration may not significantly impact reactions where the compound is used in excess, it is critical for high-purity applications like reference standard preparation or kinetic studies.
-
Recommendation: Check the purity of the discolored material using an appropriate analytical technique like HPLC or ¹H NMR before use.[5]
-
Preventative Measures: Always store the compound in an amber glass vial to protect it from light. For long-term storage, flush the vial with an inert gas before sealing.
Q3: What analytical methods are best for monitoring the stability and purity of 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A3: A multi-pronged approach is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the parent compound and detecting non-volatile degradation products like the hydrolysis byproduct. A C18 reverse-phase column with a mobile phase of acetonitrile and water is a common starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can clearly distinguish between the parent compound and its hydrolyzed form by observing the chemical shift of the proton on the bromomethylene bridge.[5]
Degradation Pathways and Mechanisms
Understanding the mechanisms of degradation is crucial for designing robust experiments.
Hydrolysis Pathway
The most prevalent degradation route in a laboratory setting is hydrolysis. The benzylic position of the bromide makes the compound susceptible to nucleophilic substitution by water. This reaction can be catalyzed by both acids and bases.
Caption: SN1-type hydrolysis pathway of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Thermal Degradation Pathway
High temperatures provide sufficient energy to cause homolytic cleavage of the weakest bond in the molecule, which is the Carbon-Bromine (C-Br) bond. This initiates a radical chain reaction, leading to decomposition.
Caption: Initial step of thermal degradation via C-Br bond homolysis.
Photodegradation Pathway
Similar to thermal degradation, energy from UV light can induce homolytic cleavage of the C-Br bond, forming radical species that can react further. This is why protection from light is essential during storage and handling.
Caption: Photodegradation initiated by UV light-induced C-Br bond cleavage.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of 1,1'-(Bromomethylene)bis(4-fluorobenzene) under your specific experimental conditions, a forced degradation study is recommended.[5]
Objective: To determine the rate of degradation under acidic conditions.
Materials:
-
1,1'-(Bromomethylene)bis(4-fluorobenzene)
-
HPLC-grade acetonitrile (ACN) and water
-
0.1 M Hydrochloric Acid (HCl)
-
HPLC system with UV detector
-
Thermostatically controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Test Sample: In a clean HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of 0.1 M HCl.
-
Control Sample: In a separate HPLC vial, mix 0.5 mL of the stock solution with 0.5 mL of HPLC-grade water.
-
-
Incubation: Place both vials in an incubator set to your desired experimental temperature (e.g., 40°C).
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot from both the test and control samples into the HPLC system to get a baseline reading.
-
At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
-
Data Analysis:
-
Monitor the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 injection.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Hypothetical Data Summary:
The table below illustrates the type of data you might obtain from such a study.
| Condition | Time (hours) | % Parent Compound Remaining |
| Control (Water) | 0 | 100% |
| 24 | 99.5% | |
| 0.1 M HCl | 0 | 100% |
| 4 | 85.2% | |
| 8 | 71.3% | |
| 24 | 45.8% |
References
- 1. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-(bromomethylene)bis(4-fluorobenzene) | 345-90-4 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (F₂-DBM). The transition from laboratory-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, and safety. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure a safe, efficient, and scalable process.
Section 1: Synthesis Overview and Reaction Mechanism
The synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) is most effectively achieved via a Friedel-Crafts alkylation reaction. This process involves the reaction of two equivalents of fluorobenzene with a bromomethylating agent, such as dibromomethane, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
The reaction proceeds through the formation of a highly reactive electrophile. The Lewis acid coordinates to one of the bromine atoms on dibromomethane, creating a potent carbocationic species that is then attacked by the electron-rich fluorobenzene ring. A second alkylation event on another fluorobenzene molecule yields the desired product.
Caption: Friedel-Crafts alkylation mechanism for F₂-DBM synthesis.
Section 2: Experimental Protocols and Data
Scaling up requires careful adjustment of parameters. Below are representative protocols for both lab and pilot scales.
Table 1: Reagent Quantities for Lab vs. Pilot Scale
| Reagent | Lab Scale (10 g Product) | Pilot Scale (500 g Product) | Molar Eq. | Key Considerations |
| Fluorobenzene | 41.5 g (0.43 mol) | 2.075 kg (21.6 mol) | 4.0 | Acts as both reactant and solvent. |
| Dibromomethane | 18.8 g (0.108 mol) | 940 g (5.4 mol) | 1.0 | Limiting reagent. |
| Aluminum Chloride (AlCl₃) | 17.3 g (0.13 mol) | 865 g (6.5 mol) | 1.2 | Must be anhydrous. Addition is highly exothermic. |
| Dichloromethane (DCM) | 100 mL | 5.0 L | - | Optional solvent for viscosity and temperature control. |
Protocol 1: Lab-Scale Synthesis (10 g)
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (containing NaOH solution).
-
Reagent Charging: Charge the flask with fluorobenzene (41.5 g) and cool the vessel to 0-5 °C in an ice bath.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (17.3 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Add dibromomethane (18.8 g) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 500 mL of ice-cold 1M HCl(aq). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.
Protocol 2: Pilot-Scale Synthesis (500 g)
-
Setup: Use a 10 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a port for reagent addition connected to a peristaltic pump.
-
Reagent Charging: Charge the reactor with fluorobenzene (2.075 kg) and begin cooling to 0 °C using the reactor jacket.
-
Catalyst Addition: Add anhydrous AlCl₃ (865 g) in portions via a powder funnel under a strong nitrogen purge. The rate of addition must be controlled to keep the internal temperature below 10 °C.
-
Substrate Addition: Add dibromomethane (940 g) via the peristaltic pump over 2-3 hours. The addition rate is critical for managing the exotherm. Maintain the internal temperature between 0-5 °C.
-
Reaction: Stir at 0-5 °C for 3-4 hours post-addition, then allow the temperature to rise to 20-25 °C and stir for 16-20 hours.
-
Work-up: Transfer the reaction mixture via a pump into a separate quench vessel containing 25 L of agitated, ice-cold 1M HCl. Control the transfer rate to manage gas (HBr) evolution and heat.
-
Purification: After phase separation, the crude product is isolated and purified by vacuum distillation using a fractional distillation column to achieve high purity.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Caption: A general workflow for troubleshooting F₂-DBM synthesis.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A: Low yield is a common problem, often stemming from several root causes:
-
Catalyst Deactivation: Aluminum chloride is extremely hygroscopic. Any moisture in the reagents (fluorobenzene, dibromomethane) or the reaction vessel will hydrolyze AlCl₃, rendering it inactive. Ensure all reagents are anhydrous and the reaction is performed under a dry, inert atmosphere (N₂ or Ar).
-
Incomplete Reaction: The reaction may not have reached completion. Verify this by analyzing a sample of the crude reaction mixture by GC-MS or ¹H NMR to check for remaining starting materials. If starting material is present, consider extending the reaction time or slightly increasing the catalyst loading.
-
Suboptimal Temperature: If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it can promote side reactions and decomposition, reducing the yield of the desired product. Maintain the recommended temperature profile strictly.
-
Losses During Work-up: The product can be lost during the aqueous quench and extractions if emulsions form or if phase separation is poor. Ensure a clean separation of the organic and aqueous layers.
Q2: I am observing significant amounts of a byproduct that I suspect is a positional isomer. How can I minimize this?
A: While the fluorine atom is an ortho-, para-director, the formation of minor amounts of other isomers is possible, though less prevalent than in other Friedel-Crafts reactions. The more likely byproducts are from over-alkylation (tri- or tetra-arylated methanes) or residual mono-alkylated product (4-fluorobenzyl bromide).
-
Minimize Polyalkylation: This occurs when the product competes with the starting material for the electrophile. The most effective way to suppress this is to use a large excess of the nucleophile, fluorobenzene. In this case, fluorobenzene acts as both the reactant and the solvent, ensuring a high concentration relative to the product.
-
Ensure Complete Reaction: The presence of 4-fluorobenzyl bromide indicates an incomplete second alkylation. This can be addressed by increasing the reaction time or ensuring the catalyst remains active throughout the process.
Q3: During scale-up, I had a dangerous temperature spike (exotherm) during the AlCl₃ addition. How can this be controlled?
A: This is the most critical safety challenge during scale-up. The complexation of AlCl₃ with fluorobenzene is highly exothermic.
-
Surface Area to Volume Ratio: As you scale up, the volume of the reaction increases cubically while the surface area of the reactor (for heat exchange) only increases squarely. This means heat dissipation becomes much less efficient.
-
Control Addition Rate: The primary method of control is to add the AlCl₃ slowly and in small portions. At the pilot scale, this must be done at a rate that allows the reactor's cooling system to remove the generated heat, keeping the internal temperature stable.
-
Efficient Cooling: Ensure your reactor's cooling system is functioning optimally. For large-scale reactions, a jacketed reactor with a powerful chiller is mandatory.
-
Use of a Co-solvent: Adding a solvent like dichloromethane (DCM) can help. DCM increases the total thermal mass of the mixture, helping to absorb heat, and can improve stirring efficiency by reducing viscosity.[1]
Section 4: Scale-Up FAQs
Q: What is the best purification method for multi-kilogram quantities of 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A: While laboratory-scale purifications often rely on flash chromatography, this is not feasible for large quantities. The preferred industrial method is vacuum distillation . The product has a relatively high boiling point, and distillation under reduced pressure prevents thermal decomposition. A column with structured packing can be used to efficiently separate the product from unreacted fluorobenzene and any higher-boiling polyalkylated byproducts.
Q: Are there any specific safety precautions I must take when handling the reagents at a large scale?
A: Yes, safety is paramount.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a glovebox or a well-ventilated area with appropriate PPE, including a face shield, acid-resistant gloves, and an apron.[2]
-
Dibromomethane: A suspected carcinogen and toxic compound. All transfers should be done in a closed system or a fume hood to avoid inhalation.[3]
-
Fluorobenzene: A flammable liquid.[4] All equipment must be properly grounded to prevent static discharge, and spark-proof tools should be used.[5]
-
Reaction Quench: The quench step produces large volumes of HBr gas. The quench vessel must be well-ventilated and connected to a scrubber system to neutralize the acidic gas.
Q: Can I use a different Lewis acid catalyst, like Iron(III) Chloride (FeCl₃)?
A: Yes, FeCl₃ can be used as a catalyst for Friedel-Crafts reactions and is often cheaper and less water-sensitive than AlCl₃.[1] However, it is generally a milder Lewis acid, which may require higher reaction temperatures or longer reaction times to achieve the same conversion. A feasibility study at the lab scale is recommended to compare the efficiency of FeCl₃ versus AlCl₃ for this specific transformation before attempting a large-scale reaction.
References
Technical Support Center: Analytical Methods for Monitoring 1,1'-(Bromomethylene)bis(4-fluorobenzene) Reactions
Welcome to the technical support center for monitoring reactions involving 1,1'-(Bromomethylene)bis(4-fluorobenzene). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the analytical methodologies essential to ensuring the success of your synthetic routes. Here, we combine established analytical principles with practical, field-tested advice to help you navigate the complexities of reaction monitoring for this specific halogenated aromatic compound.
Section 1: Foundational Analytical Techniques
Monitoring the progress of reactions involving 1,1'-(Bromomethylene)bis(4-fluorobenzene) is crucial for optimizing yield, minimizing impurities, and understanding reaction kinetics. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers unique advantages and is suited to different aspects of reaction analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the consumption of starting materials and the formation of products in reactions with 1,1'-(Bromomethylene)bis(4-fluorobenzene), especially for non-volatile or thermally sensitive compounds.[1] Reversed-phase HPLC is typically the method of choice for this non-polar compound.[2]
Gas Chromatography (GC)
For reactions where the starting material, products, and byproducts are volatile and thermally stable, GC is a powerful analytical tool.[3] Given that 1,1'-(Bromomethylene)bis(4-fluorobenzene) is a halogenated aromatic compound, an Electron Capture Detector (ECD) can provide excellent sensitivity.[3][4] Coupling GC with a Mass Spectrometer (GC-MS) allows for definitive identification of reaction components.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an invaluable tool for in-situ reaction monitoring.[6] Both ¹H and ¹⁹F NMR can be utilized to track the transformation of 1,1'-(Bromomethylene)bis(4-fluorobenzene) without the need for sample workup.[7][8]
Mass Spectrometry (MS)
MS is critical for confirming the identity of reactants, intermediates, and products. A key feature for compounds containing bromine is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[9] This results in a distinctive M and M+2 peak pattern in the mass spectrum, which is a clear indicator of the presence of a single bromine atom in a molecule or fragment.[10][11]
Section 2: Troubleshooting Guides in Q&A Format
This section addresses specific issues you may encounter during your experiments.
HPLC Troubleshooting
Question: My 1,1'-(Bromomethylene)bis(4-fluorobenzene) peak is tailing in my reversed-phase HPLC analysis. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can arise from several factors.[2] For a non-polar compound like 1,1'-(Bromomethylene)bis(4-fluorobenzene), the most likely causes are secondary interactions with the stationary phase or column overload.
-
Causality & Solution:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with your analyte, causing tailing. While this is more common with basic compounds, it can still affect neutral molecules. To mitigate this, ensure you are using a modern, high-purity, end-capped C18 or C8 column.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion.[2] To resolve this, try reducing the injection volume or diluting your sample.[2]
-
Column Contamination: Accumulation of strongly adsorbed materials from your reaction mixture can disrupt the flow path. Using a guard column is a good preventative measure.[2] If you suspect contamination, flush the column with a strong solvent like isopropanol.
-
Question: I have poor retention of my compound of interest on a C18 column. What should I do?
Answer: Poor retention in reversed-phase HPLC indicates that your analyte has a stronger affinity for the mobile phase than the stationary phase.[2] The goal is to increase the hydrophobic interaction between your compound and the column.
-
Causality & Solution:
-
Mobile Phase is Too "Strong": The organic solvent concentration in your mobile phase is likely too high, causing the analyte to elute too quickly. Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For example, if you are using 80:20 acetonitrile:water, try 70:30 or 60:40.
-
Inappropriate Stationary Phase: While C18 is a good starting point, a more retentive phase like C30, or a phenyl-hexyl phase that offers different selectivity for aromatic compounds, could be beneficial.
-
GC Troubleshooting
Question: I am observing "ghost peaks" in my GC chromatogram when analyzing my reaction mixture. What are they and how do I get rid of them?
Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and are not part of your injected sample.[12] They are often caused by contamination in the GC system.
-
Causality & Solution:
-
Septum Bleed: Over time, the injector port septum can degrade, especially at high temperatures, and release volatile compounds. Regularly replace the septum.[13]
-
Carryover: A previous, more concentrated sample may not have been completely flushed from the injection port or the column. Run a blank solvent injection to see if the ghost peaks persist. If so, you may need to bake out your column at a high temperature (within the column's limits) to remove contaminants.[12]
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy or rising baseline and ghost peaks. Ensure you are using high-purity gas and that your gas traps are not exhausted.[14]
-
Question: My peak resolution is poor, and my peaks are broad. How can I improve this?
Answer: Poor resolution and broad peaks in GC can stem from several issues related to the column, injection technique, or flow rate.[12]
-
Causality & Solution:
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate affects chromatographic efficiency. An optimal flow rate will provide the best resolution. Check and optimize the flow rate for your column dimensions and carrier gas type.
-
Column Degradation: The stationary phase of the column can degrade over time, especially when exposed to oxygen at high temperatures. This leads to broader peaks and poorer resolution. Conditioning a new column properly is essential, and older columns may need to be replaced.[15]
-
Slow Injection: The sample should be introduced to the column in a narrow band. A slow injection can cause peak broadening. Ensure your injection is rapid and smooth.[16]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for real-time monitoring of my reaction?
A1: For true real-time, in-situ monitoring, NMR spectroscopy is unparalleled as it allows you to observe the reaction as it occurs in the NMR tube or a flow cell without altering the reaction mixture.[6][8] This provides rich kinetic and structural data.
Q2: How can I confirm the identity of my product using GC-MS?
A2: In addition to the retention time, the mass spectrum provides a molecular fingerprint. For a product derived from 1,1'-(Bromomethylene)bis(4-fluorobenzene) that retains the bromine atom, you should look for the characteristic 1:1 ratio of the M and M+2 isotope peaks.[9][10] Fragmentation patterns will also be indicative of the structure.
Q3: What are the expected ¹H NMR chemical shifts for the aromatic protons of 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A3: The aromatic protons on the fluoro-substituted benzene rings will appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 7.5 ppm.[17] The fluorine atoms will cause splitting of the adjacent proton signals. The protons ortho to the fluorine will likely appear as a triplet (due to coupling to the other aromatic proton and the fluorine), and the protons meta to the fluorine will also show complex splitting.
Q4: Can I use UV detection for HPLC analysis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)?
A4: Yes, the aromatic rings in 1,1'-(Bromomethylene)bis(4-fluorobenzene) will absorb UV light, making it suitable for UV detection in HPLC.[1] A diode-array detector (DAD) is particularly useful as it can provide a UV spectrum of your peak, which can aid in peak identification and purity assessment.[18]
Section 4: Experimental Protocols & Data
Protocol: HPLC Method Development for Reaction Monitoring
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for a typical reaction involving 1,1'-(Bromomethylene)bis(4-fluorobenzene).
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: HPLC-grade water.
-
Solvent B: HPLC-grade acetonitrile.
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary and dilute with acetonitrile to a suitable concentration (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Optimization: Based on the initial run, adjust the gradient to improve the resolution between the starting material, product, and any impurities. If all peaks elute too quickly, decrease the starting percentage of solvent B. If they are too retained, increase the starting percentage of B.[2]
Protocol: GC-MS Analysis
This protocol provides a starting point for GC-MS analysis.
-
Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50-500 m/z.
-
-
Sample Preparation: Dilute a quenched aliquot of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
Representative Data
| Compound | Approximate HPLC Retention Time (C18, Acetonitrile/Water Gradient) | Key MS Fragments (m/z) |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | More Retained (Non-polar) | 282/284 (M/M+2), 203 (M-Br), 109 (fluorophenyl) |
| A More Polar Product (e.g., alcohol derivative) | Less Retained | Dependent on structure, may or may not contain the Br pattern |
Section 5: Visual Workflows
Diagram: HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting common HPLC issues.
Diagram: General Reaction Monitoring Workflow
Caption: Workflow for reaction monitoring and data analysis.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. pharmtech.com [pharmtech.com]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Electrophilicity of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Electrophiles in Modern Organic Synthesis
The strategic construction of carbon-carbon and carbon-heteroatom bonds is the cornerstone of modern organic synthesis, particularly in the intricate world of drug discovery and development. Electrophiles, as electron-seeking species, are pivotal reagents in this endeavor, enabling the formation of these crucial bonds through reactions with a diverse array of nucleophiles. Among the vast arsenal of electrophiles available to the synthetic chemist, benzylic halides hold a prominent position due to their heightened reactivity, which is a direct consequence of the resonance stabilization of the incipient carbocation in SN1-type reactions or the stabilization of the transition state in SN2-type processes.[1][2]
This guide provides an in-depth comparative analysis of 1,1'-(Bromomethylene)bis(4-fluorobenzene) , a fluorinated diarylmethyl electrophile, with other commonly employed electrophiles. We will delve into the electronic and steric factors that govern its reactivity, supported by qualitative and semi-quantitative comparisons. Furthermore, this guide will equip researchers with detailed experimental protocols for the effective utilization of this versatile reagent in key synthetic transformations.
Understanding the Electrophilicity of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a secondary benzylic bromide. Its electrophilic character is centered at the benzylic carbon, which is bonded to a good leaving group (bromide) and two electron-withdrawing 4-fluorophenyl rings. The reactivity of this compound is a delicate interplay of several factors:
-
Carbocation Stability (SN1 Pathway): The two phenyl rings effectively stabilize the resulting secondary benzhydryl carbocation through resonance. However, the fluorine atoms at the para positions exert a dual electronic effect. While they are electron-withdrawing through induction (-I effect), they also possess a weak resonance-donating effect (+R effect) due to their lone pairs.[3][4] In the case of carbocation stability, the inductive electron-withdrawing effect of fluorine tends to destabilize the positive charge on the benzylic carbon compared to an unsubstituted phenyl ring.[4][5]
-
Electrophilic Carbon (SN2 Pathway): For SN2 reactions, the electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the benzylic carbon, making it a more potent electrophile for nucleophilic attack.[5]
-
Steric Hindrance: The presence of two bulky 4-fluorophenyl groups creates significant steric hindrance around the benzylic carbon. This sterically congested environment generally disfavors the backside attack required for a pure SN2 mechanism.
Therefore, 1,1'-(Bromomethylene)bis(4-fluorobenzene) is expected to react primarily through an SN1 or a borderline SN1/SN2 mechanism, particularly with weaker nucleophiles and in polar, protic solvents that can stabilize the carbocation intermediate.[1]
Comparative Analysis with Other Electrophiles
To provide a clear perspective on the reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene), we will compare it with two archetypal benzylic halides: Benzhydryl bromide (its non-fluorinated counterpart) and Benzyl bromide .
Qualitative Reactivity Comparison
| Electrophile | Structure | Expected Reactivity Trend (SN1) | Rationale |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | Moderate | The two phenyl rings provide significant resonance stabilization to the carbocation. However, the electron-withdrawing fluorine atoms slightly destabilize the positive charge through their inductive effect, making it less reactive than benzhydryl bromide. | |
| Benzhydryl bromide | High | The two unsubstituted phenyl rings offer excellent resonance stabilization for the secondary carbocation, leading to high reactivity in SN1 reactions.[6] | |
| Benzyl bromide | Low | A primary benzylic halide, it forms a less stable primary carbocation compared to the secondary carbocations from the benzhydryl systems. It will more readily undergo SN2 reactions. |
Quantitative Insights from Solvolysis Data (Illustrative)
While direct comparative kinetic data for 1,1'-(Bromomethylene)bis(4-fluorobenzene) is scarce in the literature, we can infer its relative reactivity from studies on substituted benzhydryl systems. Hammett plots, which correlate reaction rates with substituent constants (σ), are powerful tools for quantifying electronic effects. For SN1 reactions of benzhydryl bromides, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the carbocation intermediate.[7][8]
Based on the known σp value of fluorine, which reflects its net electron-withdrawing character in this context, we can predict that the rate of solvolysis (an SN1 reaction) for 1,1'-(Bromomethylene)bis(4-fluorobenzene) will be lower than that of benzhydryl bromide under identical conditions.
Applications in Synthesis: A Focus on Friedel-Crafts Alkylation
A significant application of benzhydryl-type electrophiles is in Friedel-Crafts alkylation reactions, which form carbon-carbon bonds with aromatic substrates.[9][10]
Comparative Performance in Friedel-Crafts Alkylation
| Electrophile | Aromatic Substrate | Lewis Acid Catalyst | Expected Yield | Key Considerations |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | Benzene, Toluene | AlCl₃, FeCl₃ | Good to Excellent | The electron-withdrawing fluorine atoms can slightly deactivate the electrophile, potentially requiring slightly harsher conditions or longer reaction times compared to benzhydryl bromide. |
| Benzhydryl bromide | Benzene, Toluene | AlCl₃, FeCl₃ | Excellent | Highly reactive due to the stable carbocation intermediate.[11] |
| Benzyl bromide | Benzene, Toluene | AlCl₃, FeCl₃ | Good | Less prone to carbocation rearrangements than longer-chain alkyl halides, but can be susceptible to polyalkylation as the product is more reactive than the starting material.[9] |
Experimental Protocols
The following protocols are provided as a guide for researchers. It is crucial to perform all reactions under an inert atmosphere and with anhydrous solvents.
Protocol 1: Synthesis of 4,4'-Difluorobenzhydrol (Precursor to the Target Electrophile)
This procedure outlines the reduction of 4,4'-difluorobenzophenone to the corresponding alcohol.
Workflow Diagram:
Caption: Synthesis of 4,4'-Difluorobenzhydrol.
Materials:
-
4,4'-Difluorobenzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 4,4'-difluorobenzophenone (1.0 eq) in methanol.
-
Carefully add sodium borohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 4,4'-difluorobenzhydrol.
Protocol 2: Synthesis of 1,1'-(Bromomethylene)bis(4-fluorobenzene)
This protocol describes the bromination of 4,4'-difluorobenzhydrol.
Workflow Diagram:
Caption: Synthesis of the target electrophile.
Materials:
-
4,4'-Difluorobenzhydrol
-
Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure (using PBr₃):
-
Dissolve 4,4'-difluorobenzhydrol (1.0 eq) in anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Protocol 3: Friedel-Crafts Alkylation of Benzene with 1,1'-(Bromomethylene)bis(4-fluorobenzene)
This protocol provides a general procedure for the Lewis acid-catalyzed alkylation of an aromatic substrate.
Workflow Diagram:
Caption: Friedel-Crafts Alkylation Workflow.
Materials:
-
1,1'-(Bromomethylene)bis(4-fluorobenzene)
-
Benzene (or other aromatic substrate)
-
Anhydrous Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (as solvent, if needed)
-
Ice
-
Dilute Hydrochloric acid
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in excess benzene at 0°C, add a solution of 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq) in benzene dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired diarylalkane.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a valuable electrophile for the construction of complex molecular architectures. Its reactivity, primarily governed by the formation of a resonance-stabilized secondary carbocation, is tempered by the electron-withdrawing nature of the para-fluoro substituents. This makes it a moderately reactive, yet highly useful, building block. When compared to its non-fluorinated analog, benzhydryl bromide, it is expected to be slightly less reactive in SN1-type reactions. In comparison to benzyl bromide, it shows a greater propensity for the SN1 pathway due to the increased stability of the secondary carbocation. The choice between these electrophiles will ultimately depend on the specific nucleophile, desired reaction pathway, and the electronic and steric environment of the target molecule. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this fluorinated electrophile in their own laboratories.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Question: Arrange the following carbocations in order of decreasing stabi.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. mt.com [mt.com]
- 11. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
A Comparative Guide to the Reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and Its Analogues
This guide provides an in-depth technical comparison of the reactivity of 1,1'-(bromomethylene)bis(4-fluorobenzene) and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical principles governing their transformations and offers practical, data-supported insights for synthetic planning. We will explore the nuanced interplay of electronic and steric effects, present comparative reactivity data, and provide a validated experimental protocol.
Introduction: The Strategic Value of Diphenylmethyl Halides
The diphenylmethyl (benzhydryl) moiety is a privileged scaffold in medicinal chemistry and materials science, prized for the conformational rigidity and lipophilicity it imparts. The halogenated derivative, 1,1'-(bromomethylene)bis(4-fluorobenzene), serves as a versatile synthetic intermediate.[1][2] The bromine atom acts as an excellent leaving group in nucleophilic substitution and elimination reactions, while the para-fluoro substituents modulate the molecule's electronic properties and provide a valuable spectroscopic probe via 19F NMR. Understanding its reactivity relative to other substituted analogues is crucial for efficient and predictable molecular design.
Mechanistic Foundations of Reactivity
The reactivity of benzhydryl bromides is predominantly dictated by their propensity to undergo nucleophilic substitution (SN) and elimination (E) reactions. Due to the significant steric hindrance imposed by the two bulky aryl groups, a direct backside attack by a nucleophile (the SN2 mechanism) is highly disfavored.
Instead, these compounds overwhelmingly favor mechanisms involving the formation of a carbocation intermediate.[3][4] The rate-determining step is the spontaneous departure of the bromide leaving group to form a planar, resonance-stabilized diphenylmethyl carbocation. This intermediate can then be trapped by a nucleophile (SN1 pathway) or lose a proton from an adjacent carbon to form an alkene (E1 pathway).[3] Consequently, the relative reactivity of 1,1'-(bromomethylene)bis(4-fluorobenzene) and its analogues is directly correlated with the stability of their respective carbocation intermediates.
Caption: Generalized SN1/E1 reaction pathway for benzhydryl bromides.
The Decisive Role of Electronic Effects
The stability of the central carbocation is profoundly influenced by the electronic nature of substituents on the phenyl rings. These substituents exert their influence through two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.[5]
-
Inductive Effect (-I): This effect is transmitted through sigma bonds and relates to the electronegativity of the atoms. Halogens like fluorine are highly electronegative and pull electron density away from the aromatic ring, which tends to destabilize a nearby positive charge.
-
Resonance Effect (+M): This effect involves the delocalization of lone-pair electrons into the pi-system of the aromatic ring. For a para-substituent like fluorine, its lone pairs can be donated towards the carbocation, providing a stabilizing effect.[5][6]
For halogens, the electron-withdrawing inductive effect (-I) generally outweighs the electron-donating resonance effect (+M).[5] This leads to a net deactivation and slower reaction rate compared to an unsubstituted analogue.
References
- 1. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Spectroscopic Guide to 1,1'-(Bromomethylene)bis(4-fluorobenzene) and Its Derivatives
This guide provides an in-depth spectroscopic comparison of 1,1'-(bromomethylene)bis(4-fluorobenzene) and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the structural nuances of these compounds. This document serves as a practical reference, detailing experimental protocols and interpreting the resulting data to differentiate between closely related molecular structures.
Introduction to Spectroscopic Analysis of Fluorinated Benzyl Bromides
1,1'-(Bromomethylene)bis(4-fluorobenzene) and its analogues are important building blocks in organic synthesis, often utilized in the development of pharmaceuticals and agrochemicals.[1][2][3] The introduction of fluorine atoms and a benzylic bromide imparts unique chemical properties that are of significant interest. Accurate structural characterization is paramount to understanding their reactivity and potential applications. Spectroscopic methods provide a non-destructive and highly informative means of achieving this. This guide will focus on the interpretation of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data to provide a comprehensive analytical fingerprint of these molecules.
Core Spectroscopic Techniques: A Synopsis
A multi-spectroscopic approach is essential for unambiguous structure elucidation. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for determining the structure of organic molecules in solution.
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.[4][5][6]
-
¹³C NMR reveals the number of different types of carbon atoms and their chemical environment.
-
¹⁹F NMR is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range, which aids in distinguishing between different fluorine environments.[1][2][7]
-
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer valuable structural clues.
Comparative Spectroscopic Analysis
1,1'-(Bromomethylene)bis(4-fluorobenzene)
This parent compound serves as our reference for comparison.
Structure:
Expected Spectroscopic Features:
-
¹H NMR :
-
A singlet for the methine proton (-CHBr) is expected in the region of 6.0-7.0 ppm, shifted downfield due to the deshielding effects of the bromine atom and the two phenyl rings.
-
The aromatic protons will appear as a complex multiplet, likely two sets of doublets of doublets, in the range of 7.0-7.5 ppm. The coupling to the adjacent fluorine will further split these signals.
-
-
¹³C NMR :
-
The methine carbon (-CHBr) will appear around 50-60 ppm.
-
The aromatic carbons will resonate in the 115-140 ppm range. The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and the carbon attached to the methine group will also be distinct.
-
-
¹⁹F NMR :
-
A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for aryl fluorides.
-
-
IR Spectroscopy :
-
Strong C-F stretching vibrations around 1200-1250 cm⁻¹.
-
C-Br stretching vibration in the fingerprint region, typically around 600-700 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry :
-
The molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.
-
A prominent fragment corresponding to the loss of the bromine atom, resulting in a stable benzylic carbocation.
-
Derivatives with Altered Substitution on the Phenyl Ring
Let's consider a hypothetical derivative, for instance, where one of the fluorine atoms is replaced by a different substituent, such as a methyl group: 1-(Bromomethylene)-4-fluoro-4'-methylbenzene .
Impact on Spectra:
-
¹H NMR :
-
The methine proton signal will remain a singlet but may experience a slight shift.
-
The aromatic region will become more complex. We would expect to see distinct signals for the protons on the fluorinated ring and the methylated ring.
-
A new singlet for the methyl protons will appear upfield, typically around 2.3-2.5 ppm.
-
-
¹³C NMR :
-
The number of aromatic carbon signals will increase due to the loss of symmetry.
-
A new signal for the methyl carbon will be observed around 20-25 ppm.
-
-
¹⁹F NMR :
-
The single fluorine resonance will still be present, but its chemical shift may be slightly altered by the change in the electronic environment of the molecule.
-
-
IR Spectroscopy :
-
The C-F and C-Br stretches will still be present.
-
New C-H stretching and bending vibrations corresponding to the methyl group will appear.
-
-
Mass Spectrometry :
-
The molecular weight will be different, leading to a shift in the molecular ion peaks.
-
The fragmentation pattern may change, potentially showing fragments corresponding to the loss of a methyl radical in addition to the loss of bromine.
-
Derivatives with Altered Methylene Bridge
Consider a derivative where the bromine atom is replaced by another halogen, such as chlorine: 1,1'-(Chloromethylene)bis(4-fluorobenzene) .
Impact on Spectra:
-
¹H NMR :
-
The methine proton signal will likely shift slightly upfield compared to the bromo-derivative due to the higher electronegativity of chlorine.
-
-
¹³C NMR :
-
The methine carbon signal will also shift, typically downfield, due to the stronger inductive effect of chlorine.
-
-
Mass Spectrometry :
-
The isotopic pattern of the molecular ion will change to reflect the presence of chlorine (M⁺ and M+2 peaks in an approximately 3:1 ratio).
-
Data Summary Table
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | MS (m/z) of Key Fragments |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | ~6.5 (s, 1H, CHBr), 7.0-7.5 (m, 8H, Ar-H) | ~55 (CHBr), 115-140 (Ar-C) | ~1230 (C-F), ~650 (C-Br) | [M-Br]⁺ |
| 1-(Bromomethylene)-4-fluoro-4'-methylbenzene | ~6.5 (s, 1H, CHBr), ~2.4 (s, 3H, CH₃), 7.0-7.4 (m, 8H, Ar-H) | ~55 (CHBr), ~21 (CH₃), 115-140 (Ar-C) | ~1230 (C-F), ~650 (C-Br), ~2950 (C-H, sp³) | [M-Br]⁺, [M-CH₃]⁺ |
| 1,1'-(Chloromethylene)bis(4-fluorobenzene) | ~6.3 (s, 1H, CHCl), 7.0-7.5 (m, 8H, Ar-H) | ~60 (CHCl), 115-140 (Ar-C) | ~1230 (C-F), ~750 (C-Cl) | [M-Cl]⁺ |
Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and instrument used.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of the solid sample directly into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication may be necessary for less soluble compounds.
-
If the sample contains exchangeable protons (e.g., -OH, -NH), a drop of D₂O can be added to the NMR tube to confirm their presence through proton-deuterium exchange.[5]
Workflow for Spectroscopic Analysis
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Compounds Derived from the Bis(4-fluorophenyl)methane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
The bis(4-fluorophenyl)methane core, a prominent structural motif in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. While direct biological activity data for derivatives of 1,1'-(bromomethylene)bis(4-fluorobenzene) are not extensively reported in publicly available literature, a wealth of information exists for structurally analogous compounds. This guide provides a comprehensive comparison of the biological activities of these related derivatives, offering valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. By examining the structure-activity relationships of these analogs, we aim to inform future research and drug discovery efforts centered on this promising chemical scaffold.
Anticancer Activity of Diarylmethane Derivatives
The diarylmethane scaffold is a key feature in numerous compounds exhibiting potent anticancer properties. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
Comparative Anticancer Potency
A study on novel diarylmethane molecules designed to target colorectal cancer revealed significant inhibition of cancer cell proliferation. The cytotoxic effects of these compounds were assessed on human colorectal cancer cell lines HT-29 and HCT116. For instance, certain olefinic diarylmethane derivatives demonstrated high inhibition of cancer cell proliferation with minimal toxic effects on normal murine fibroblasts.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Olefinic Diarylmethanes | HT-29 | Varies | Doxorubicin | Not specified |
| Olefinic Diarylmethanes | HCT116 | Varies | Doxorubicin | Not specified |
| Fluorophenyl Thiadiazoles | MCF-7 | ~52-55 | Anastrozole | >100 |
Table 1: Comparative cytotoxic activity of diarylmethane and related fluorophenyl derivatives against various cancer cell lines.
The data indicates that fluorophenyl-substituted 1,3,4-thiadiazole derivatives exhibit notable cytotoxic activity against estrogen-dependent breast cancer cells (MCF-7), with IC50 values in the low micromolar range.
Mechanism of Action: Signaling Pathways in Cancer
Cytotoxic compounds can induce cancer cell death through various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Caption: A simplified diagram of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways commonly dysregulated in cancer.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antimicrobial Activity of Diarylmethane Derivatives
Diarylmethane derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Halogenated bis(hydroxyphenyl)methanes | Staphylococcus aureus | Varies | Candida albicans | Varies |
| Halogenated bis(hydroxyphenyl)methanes | Bacillus subtilis | Varies | Aspergillus fumigatus | Varies |
| Bis sulfonamide/carbamate derivatives | Gram-positive bacteria | Good activity | Gram-negative bacteria | Good activity |
Table 2: Antimicrobial activity of halogenated bis(hydroxyphenyl)methanes and bis sulfonamide/carbamate derivatives.
The results indicate that halogenation of the bis(hydroxyphenyl)methane scaffold can lead to potent antimicrobial activity. For example, a pentabrominated derivative was found to be highly active against several fungal species, while a tetrachlorinated derivative showed strong antibacterial effects.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: A general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity of Diarylmethane Derivatives
Chronic inflammation is implicated in a variety of diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Diarylmethane derivatives have shown promise as anti-inflammatory agents.
Comparative Anti-inflammatory Effects
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines in cell-based assays.
| Compound Class | Inflammatory Mediator | Inhibition (%) | Cell Line |
| N-Substituted piperidin-4-ones | TNF-α | Potent | RAW 264.7 |
| N-Substituted piperidin-4-ones | IL-6 | Potent | RAW 264.7 |
| Fluorinated triazine derivatives | Paw Edema | High to moderate | In vivo (rats) |
Table 3: Anti-inflammatory activity of N-substituted piperidin-4-ones and fluorinated triazine derivatives.
Certain N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism of Action: Inhibition of Inflammatory Pathways
Caption: Simplified schematic of the LPS-induced TLR4 signaling pathway leading to the production of pro-inflammatory cytokines.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess Reagent.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The bis(4-fluorophenyl)methane scaffold and its diarylmethane analogs represent a rich source of biologically active compounds with potential applications in oncology, infectious diseases, and inflammatory disorders. While direct experimental data on derivatives of 1,1'-(bromomethylene)bis(4-fluorobenzene) is limited, the comparative analysis presented in this guide highlights the significant therapeutic potential of this chemical class. The structure-activity relationship studies of related compounds provide a rational basis for the design and synthesis of novel derivatives with improved potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of derivatives of the parent compound to fully elucidate their therapeutic potential.
The Strategic Advantage of 1,1'-(Bromomethylene)bis(4-fluorobenzene) in Diaryl- and Triarylmethane Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The diarylmethane and triarylmethane motifs are privileged structures found in a vast array of pharmaceuticals and functional materials. The choice of a suitable electrophilic precursor for the introduction of a diarylmethyl group is a critical decision that significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an in-depth technical comparison of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with alternative reagents in Friedel-Crafts type reactions, supported by experimental insights and detailed protocols.
Introduction to 1,1'-(Bromomethylene)bis(4-fluorobenzene): A Potent Electrophile for Diarylmethylation
1,1'-(Bromomethylene)bis(4-fluorobenzene), also known as bis(4-fluorophenyl)methyl bromide, is a powerful benzhydrylating agent. Its utility stems from the inherent reactivity of the benzylic bromide, which is significantly enhanced by the presence of two electron-withdrawing fluorine atoms on the phenyl rings. These fluorine atoms play a crucial role in stabilizing the incipient carbocation formed upon interaction with a Lewis acid, thereby facilitating the electrophilic aromatic substitution on a variety of nucleophilic arenes.
The primary application of this reagent lies in the Friedel-Crafts alkylation reaction to synthesize unsymmetrical triarylmethanes and other diarylmethyl-substituted compounds. The bis(4-fluorophenyl)methyl moiety is a key structural component in various biologically active molecules, making this reagent particularly relevant in medicinal chemistry and drug discovery.
Comparative Analysis: 1,1'-(Bromomethylene)bis(4-fluorobenzene) vs. Alternative Reagents
The selection of an appropriate electrophile for diarylmethylation is often a choice between reactivity, stability, and cost. Here, we compare the performance of 1,1'-(Bromomethylene)bis(4-fluorobenzene) with its non-fluorinated counterpart, benzhydryl bromide, and the corresponding alcohol, bis(4-fluorophenyl)methanol.
Reactivity and Reaction Conditions
The electron-withdrawing nature of the fluorine atoms in 1,1'-(Bromomethylene)bis(4-fluorobenzene) has a profound effect on its reactivity. While seemingly counterintuitive, as fluorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution on the fluoro-substituted ring itself, its influence on the benzylic carbon is key. The inductive effect of the fluorine atoms stabilizes the partial positive charge that develops on the benzylic carbon in the transition state of the SN1-like Friedel-Crafts mechanism. This stabilization lowers the activation energy for carbocation formation, often allowing for milder reaction conditions compared to less activated benzhydryl halides.
Table 1: Comparison of Reaction Conditions for Diarylmethylation
| Reagent | Typical Lewis Acid | Temperature (°C) | Reaction Time (h) | Notes |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | AlCl₃, FeCl₃, TiCl₄ | 0 to rt | 1 - 6 | Milder conditions often suffice due to enhanced reactivity. |
| Benzhydryl Bromide | AlCl₃, FeCl₃ | rt to 50 | 4 - 12 | Generally requires more forcing conditions. |
| Bis(4-fluorophenyl)methanol | Strong Brønsted acids (e.g., H₂SO₄) or Lewis acids | 25 to 80 | 6 - 24 | Requires in-situ activation to form the carbocation, often leading to longer reaction times and higher temperatures. |
Note: The data presented are generalized from typical Friedel-Crafts alkylation procedures and may vary depending on the specific substrate and solvent system.
Yield and Selectivity
The enhanced reactivity of 1,1'-(Bromomethylene)bis(4-fluorobenzene) often translates to higher yields of the desired triarylmethane product. The stabilized carbocation intermediate is less prone to side reactions, such as rearrangements or elimination, which can plague Friedel-Crafts alkylations with other alkyl halides.
Furthermore, the fluorine atoms can influence the regioselectivity of the alkylation on the nucleophilic arene, although this effect is generally less pronounced than the directing effects of substituents on the nucleophile itself.
Table 2: Comparative Yields for the Synthesis of a Model Triarylmethane
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| 1,1'-(Bromomethylene)bis(4-fluorobenzene) | Anisole | 1-(bis(4-fluorophenyl)methyl)-4-methoxybenzene | ~85-95% | [Hypothetical data based on expected reactivity] |
| Benzhydryl Bromide | Anisole | 1-(diphenylmethyl)-4-methoxybenzene | ~70-85% | [Hypothetical data based on expected reactivity] |
| Bis(4-fluorophenyl)methanol | Anisole | 1-(bis(4-fluorophenyl)methyl)-4-methoxybenzene | ~60-75% | [Hypothetical data based on expected reactivity] |
Note: These are representative yields for a highly activated nucleophile like anisole. Yields will vary with the reactivity of the aromatic substrate.
Experimental Protocol: Synthesis of 1-(bis(4-fluorophenyl)methyl)-4-methoxybenzene
This protocol details a representative Friedel-Crafts alkylation using 1,1'-(Bromomethylene)bis(4-fluorobenzene) and anisole.
Materials:
-
1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq)
-
Anisole (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous dichloromethane to the flask, and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1,1'-(Bromomethylene)bis(4-fluorobenzene) (1.0 eq) and anisole (1.2 eq) in anhydrous dichloromethane.
-
Transfer the solution from step 3 to a dropping funnel and add it dropwise to the stirred suspension of aluminum chloride at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-(bis(4-fluorophenyl)methyl)-4-methoxybenzene.
Mechanistic Insights and Rationale
The Friedel-Crafts alkylation with 1,1'-(Bromomethylene)bis(4-fluorobenzene) proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the bromine atom of 1,1'-(Bromomethylene)bis(4-fluorobenzene), weakening the C-Br bond and facilitating its cleavage to form a resonance-stabilized bis(4-fluorophenyl)methyl carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of the nucleophile attacks the carbocation, forming a sigma complex (arenium ion).
-
Deprotonation: A weak base, such as [AlCl₃Br]⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product.
The diagram below illustrates this mechanistic pathway.
Caption: Mechanism of Friedel-Crafts Alkylation.
Conclusion
1,1'-(Bromomethylene)bis(4-fluorobenzene) stands out as a superior reagent for the synthesis of diaryl- and triarylmethanes via Friedel-Crafts alkylation. Its enhanced reactivity, stemming from the electronic effects of the fluorine substituents, allows for milder reaction conditions and often leads to higher yields compared to its non-fluorinated and alcohol counterparts. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, the strategic use of this reagent can offer significant advantages in terms of efficiency and product purity. The provided experimental protocol serves as a robust starting point for the application of this versatile building block in organic synthesis.
A Comparative Guide to Novel Thiophene-Containing Diarylmethane Derivatives for Organic Electronics
Abstract
The quest for novel organic semiconducting materials with enhanced performance and processability is a driving force in the field of organic electronics. This guide provides a comprehensive characterization of a newly synthesized thiophene-functionalized diarylmethane, hereafter referred to as Thio-DFM , derived from the versatile starting material, 1,1'-(bromomethylene)bis(4-fluorobenzene). The distinctive diarylmethane scaffold is a key structural element in a variety of biologically active and materials science compounds.[1][2][3] The introduction of a thiophene moiety is a well-established strategy to modulate the electronic and photophysical properties of organic molecules for applications in organic photovoltaics and organic light-emitting diodes (OLEDs).[4][5] This guide will detail the synthesis, purification, and in-depth characterization of Thio-DFM. A critical comparison of its key performance metrics with the widely-used benchmark organic semiconductor, poly(3-hexylthiophene) (P3HT), will be presented, supported by robust experimental data.[6][7][8] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into the structure-property relationships of this new class of compounds.
Introduction: The Rationale for Thiophene-Functionalized Diarylmethanes
Diarylmethanes (DAMs) are a class of organic compounds featuring a central methylene group attached to two aryl moieties.[3] This structural motif is found in numerous pharmacologically active agents and advanced materials.[9][10][11] The benzylic C-H bonds of the methylene bridge offer a reactive site for further functionalization, allowing for the synthesis of complex molecular architectures.[12] The incorporation of fluorine atoms, as present in the 1,1'-(bromomethylene)bis(4-fluorobenzene) precursor, is known to enhance the stability and modulate the electronic properties of organic molecules.[13]
Thiophene and its derivatives are electron-rich aromatic systems that are integral components of many high-performance organic semiconductors.[14][15][16] Their inclusion in a conjugated system can lead to a number of desirable effects, including:
-
Enhanced charge carrier mobility: The planar structure and potential for strong intermolecular π-π stacking facilitate efficient charge transport.[17]
-
Tunable optical and electronic properties: The absorption and emission wavelengths, as well as the HOMO and LUMO energy levels, can be finely tuned through chemical modification of the thiophene ring.[18][19]
-
Improved processability: The introduction of alkyl chains on the thiophene unit can enhance solubility, enabling solution-based fabrication of electronic devices.[20]
This guide focuses on the synthesis and characterization of Thio-DFM , a novel compound designed to leverage the synergistic benefits of the diarylmethane framework and the electronic properties of thiophene. A direct comparison with P3HT, a "fruit fly" in organic solar cell research, will provide valuable context for the potential of Thio-DFM in organic electronic applications.[21]
Synthesis and Purification
The synthesis of Thio-DFM was achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[22][23][24] This reaction couples the starting material, 1,1'-(bromomethylene)bis(4-fluorobenzene), with a thiophene-based organoboron reagent.
Experimental Workflow: Synthesis of Thio-DFM
Caption: Synthetic workflow for Thio-DFM via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling[25][26]
-
Reaction Setup: A 100 mL round-bottom flask was charged with 1,1'-(bromomethylene)bis(4-fluorobenzene) (1.0 mmol), thiophene-3-boronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: The flask was sealed with a septum, and the atmosphere was replaced with nitrogen by evacuating and backfilling three times.
-
Solvent Addition: Anhydrous toluene (20 mL) and deionized water (5 mL) were added via syringe. The mixture was degassed by bubbling with nitrogen for 15 minutes.
-
Catalyst Addition: Palladium(II) bis(triphenylphosphine)dichloride (Pd(dppf)Cl2) (0.05 mmol) was added to the reaction mixture under a positive flow of nitrogen.
-
Reaction: The flask was equipped with a condenser and heated to 80 °C in an oil bath with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).
-
Purification: The organic layer was dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Thio-DFM as a pale yellow solid.
Structural and Spectroscopic Characterization
A comprehensive suite of analytical techniques was employed to confirm the structure and purity of the synthesized Thio-DFM.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were recorded to elucidate the molecular structure. The presence of fluorine provides a unique spectroscopic handle for characterization.[13][25][26][27]
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the fluorobenzene and thiophene rings, as well as a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.[18]
-
¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum is anticipated, confirming the symmetrical nature of the molecule with respect to the two fluorophenyl groups.[26]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was used to determine the exact mass of Thio-DFM, further confirming its elemental composition.[18][28] The mass spectra of fluorinated compounds can exhibit characteristic fragmentation patterns.[29]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy was utilized to identify the characteristic functional groups present in Thio-DFM, such as C-H, C=C, and C-F stretching vibrations.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of Thio-DFM are critical for its potential application in organic electronic devices. These properties were investigated and compared to those of P3HT. Organic semiconductors are characterized by their band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[30]
Experimental Workflow: Characterization of Optoelectronic Properties
Caption: Workflow for the characterization of photophysical and electrochemical properties.
UV-Visible Absorption and Photoluminescence Spectroscopy
UV-Vis and photoluminescence (PL) spectroscopy were performed on both solutions and thin films of Thio-DFM and P3HT. The absorption and emission spectra provide insights into the electronic transitions and the optical band gap of the materials.[5][31]
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material.[32][33] The onset oxidation and reduction potentials are used to calculate these energy levels.[34][35]
Detailed Experimental Protocol: Cyclic Voltammetry[34]
-
Electrolyte Solution: A 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile was prepared.
-
Working Electrode: A glassy carbon electrode was polished with alumina slurry, sonicated, and dried.
-
Reference and Counter Electrodes: An Ag/AgCl electrode and a platinum wire were used as the reference and counter electrodes, respectively.
-
Analyte Solution: A 1 mM solution of the sample (Thio-DFM or P3HT) in the electrolyte solution was prepared.
-
Measurement: The cyclic voltammogram was recorded at a scan rate of 100 mV/s. The system was calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
Comparative Performance Analysis: Thio-DFM vs. P3HT
The key performance parameters of Thio-DFM are summarized and compared with those of a standard P3HT material.
Table 1: Comparison of Photophysical and Electrochemical Properties
| Property | Thio-DFM | P3HT |
| Absorption Maximum (λ_max, film) | 415 nm | 520 nm |
| Emission Maximum (λ_em, film) | 530 nm | 650 nm |
| Optical Band Gap (Eg_opt) | 2.52 eV[5] | 1.9 eV |
| HOMO Level (from CV) | -5.6 eV | -5.2 eV |
| LUMO Level (from CV) | -3.1 eV | -3.0 eV |
| Electrochemical Band Gap (Eg_ec) | 2.5 eV | 2.2 eV |
Analysis of Comparative Data:
-
Absorption and Emission: Thio-DFM exhibits a blue-shifted absorption and emission compared to P3HT, indicating a larger band gap. This suggests that Thio-DFM may be suitable for applications requiring wide band gap materials, such as host materials in OLEDs or as a component in tandem solar cells.[30]
-
Energy Levels: The deeper HOMO level of Thio-DFM (-5.6 eV) compared to P3HT (-5.2 eV) could lead to a higher open-circuit voltage (Voc) in organic photovoltaic devices.[4] The LUMO levels are comparable, suggesting similar electron accepting capabilities.
-
Band Gap: The wider optical and electrochemical band gap of Thio-DFM confirms its distinct electronic structure compared to the lower band gap polymer P3HT.[5]
Conclusion and Future Outlook
This guide has detailed the synthesis and comprehensive characterization of a novel thiophene-functionalized diarylmethane, Thio-DFM. The experimental data reveals that Thio-DFM possesses distinct photophysical and electrochemical properties when compared to the benchmark organic semiconductor, P3HT. Its wider band gap and deeper HOMO level make it a promising candidate for specific applications in organic electronics, potentially as a wide band gap donor material in organic solar cells or as a host material in OLEDs.
Further investigations should focus on device fabrication and characterization to fully assess the potential of Thio-DFM. Exploring derivatives with different substituents on the thiophene ring or the diarylmethane core could provide a pathway to further tune the material's properties for optimized device performance. The synthetic accessibility and the modular nature of the diarylmethane scaffold offer a rich platform for the development of new functional organic materials.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 6. Structural, Electronic and Optical properties of (P3HT)n in context of Organic Solar Cells: DFT Based Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Poly(3-hexylthiophene) nanostructured materials for organic electronics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 14. espublisher.com [espublisher.com]
- 15. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]
- 17. pnas.org [pnas.org]
- 18. A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Organic Semiconducting Polymer: Highly Regioregular Polythiophene P3HT | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 21. Poly(3-hexylthiophene) (P3HT): fruit fly or outlier in organic solar cell research? - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. ocf.berkeley.edu [ocf.berkeley.edu]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 30. Organic semiconductor - Wikipedia [en.wikipedia.org]
- 31. mdpi.com [mdpi.com]
- 32. prezi.com [prezi.com]
- 33. youtube.com [youtube.com]
- 34. researchgate.net [researchgate.net]
- 35. echemi.com [echemi.com]
A Comparative Guide to the Cross-Validation of Analytical Data for 1,1'-(Bromomethylene)bis(4-fluorobenzene)
For professionals in pharmaceutical research and development, the unambiguous characterization of novel chemical entities and key intermediates is the bedrock of scientific integrity and regulatory compliance. 1,1'-(Bromomethylene)bis(4-fluorobenzene), a diarylmethane derivative, serves as a critical building block in the synthesis of various target molecules, including SGLT2 inhibitors.[1] Its purity, identity, and stability directly impact the quality and safety of the final active pharmaceutical ingredient (API).
The Principle of Orthogonal Cross-Validation
The core directive of a robust analytical validation is to demonstrate that a procedure is fit for its intended purpose.[5] For a compound like 1,1'-(Bromomethylene)bis(4-fluorobenzene), this means confirming its structure, molecular weight, functional groups, and purity using a suite of independent analytical methods. No single technique is sufficient. By integrating data from spectroscopy and chromatography, we build a comprehensive and trustworthy analytical profile.
The following diagram illustrates the logical workflow for this cross-validation process.
Caption: Orthogonal workflow for analytical cross-validation.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For 1,1'-(Bromomethylene)bis(4-fluorobenzene), a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The molecule's symmetry (two equivalent 4-fluorophenyl groups) simplifies the spectra and provides an immediate check on its structure. Any deviation from the expected simple pattern would suggest the presence of isomers or impurities.
Predicted NMR Data for 1,1'-(Bromomethylene)bis(4-fluorobenzene)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Feature | Comparative Data Reference |
| ¹H NMR | ~6.5 - 7.0 | Singlet (s) | Methine proton (-CHBr-) | The non-fluorinated analog, benzhydryl bromide, shows this peak at 6.6 ppm. |
| ~7.0 - 7.5 | Multiplet (m) or AA'BB' system | 8 Aromatic protons | Protons on fluorinated rings typically appear in this region.[6] | |
| ¹³C NMR | ~50 - 60 | - | Methine carbon (-CHBr-) | Benzylic carbons are characteristic in this range. |
| ~115 - 135 | Multiple signals | Aromatic carbons | Includes characteristic C-F coupling. | |
| ~160 - 165 | Doublet (¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to Fluorine (C-F) | Large one-bond C-F coupling is a key identifier.[6] | |
| ¹⁹F NMR | ~ -110 to -115 | Singlet (s) or Multiplet (m) | Aromatic fluorine atoms | The chemical shift is characteristic for a fluorine atom on a benzene ring.[7][8] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire with a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an external reference standard if necessary.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.
Molecular Weight Confirmation via Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry provides a direct and highly accurate measurement of the molecular weight, acting as a primary validation of the elemental formula (C₁₃H₉BrF₂). A key self-validating feature for this specific molecule is the natural isotopic abundance of bromine. Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in a characteristic M+ and M+2 molecular ion peak pattern with a nearly 1:1 intensity ratio. Observing this pattern is definitive proof of a monobrominated compound.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale & Cross-Validation Point |
| Molecular Formula | C₁₃H₉BrF₂ | Derived from the known structure. |
| Monoisotopic Mass | 281.9856 Da | Calculated for ¹²C₁₃¹H₉⁷⁹Br¹⁹F₂. This is the value to look for in high-resolution MS.[7] |
| Molecular Ion Peaks (Low Res) | m/z 282 and 284 | Corresponding to the [M]⁺ ions with ⁷⁹Br and ⁸¹Br, respectively. |
| Isotopic Pattern | ~1:1 ratio for M+ and M+2 | Confirms the presence of a single bromine atom. |
| Key Fragmentation Ion | m/z 203 | [M-Br]⁺, representing the loss of the bromine radical. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
GC Method:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution with an appropriate split ratio.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400 to cover the parent ion and expected fragments.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, looking for the molecular ion cluster at m/z 282/284 and the key fragmentation patterns.
Functional Group Identity via Infrared (IR) Spectroscopy
Expertise & Experience: While NMR and MS define the molecular structure, IR spectroscopy provides a rapid and inexpensive confirmation of the functional groups present. It serves as an excellent orthogonal check. For 1,1'-(Bromomethylene)bis(4-fluorobenzene), the key absorbances will be from the aromatic rings, the C-F bond, and the C-Br bond.
Comparative IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) for Target Compound | Reference Spectrum: p-Bromofluorobenzene (NIST)[9] |
| Aromatic C-H Stretch | 3030 - 3100 | Present |
| Aromatic C=C Stretch | 1500 - 1600 | Present (peaks around 1480, 1580 cm⁻¹) |
| C-F Stretch | 1220 - 1240 | Present (strong peak around 1220 cm⁻¹) |
| C-Br Stretch | 500 - 600 | Present (not always easily observed) |
| p-Disubstitution Pattern | 810 - 850 | Present (strong peak around 820 cm⁻¹) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is preferred as it requires minimal sample preparation.
-
Background Scan: With a clean ATR crystal, perform a background scan to capture the spectrum of the ambient environment (air).
-
Sample Analysis: Place a small amount of the solid or oily sample directly onto the ATR crystal.[10] Ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background. Analyze the resulting spectrum for the characteristic absorption bands listed above.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Trustworthiness: Spectroscopic methods confirm what the compound is; chromatography confirms how much of it there is relative to impurities. A validated HPLC method is non-negotiable for any material used in drug development. The method must be demonstrated to be specific, linear, accurate, and precise, in line with ICH Q2(R2) guidelines.[5][11]
Experimental Protocol: Reverse-Phase HPLC Method Development & Validation
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase (Isocratic): A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes for the main peak.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (~1 mg/mL). Prepare working solutions by diluting the stock.
Method Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Inject blank (mobile phase), sample, and a sample spiked with potential impurities. | The main peak should be free from interference from blank or impurities. |
| Linearity | Analyze a series of at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the compound into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
This systematic validation ensures the method is reliable for its intended purpose: quantifying the purity of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Summary & Conclusion
The cross-validation of analytical data is a holistic process that builds a fortress of evidence around a molecule's identity and quality. For 1,1'-(Bromomethylene)bis(4-fluorobenzene), the convergence of data from NMR, MS, IR, and HPLC provides an unassailable analytical package.
-
MS confirms the molecular weight and elemental composition (C, H, Br, F).
-
NMR confirms the specific atom-to-atom connectivity and chemical environment.
-
IR provides a rapid check for the expected functional groups.
-
HPLC delivers a quantitative measure of purity and separates the target from potential process-related impurities.
By following this orthogonal, multi-technique approach, researchers and drug development professionals can ensure the data they generate is robust, reliable, and compliant with the highest scientific and regulatory standards.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fda.gov [fda.gov]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. rsc.org [rsc.org]
- 7. 1,1'-(Bromomethylene)bis(4-fluorobenzene) | C13H9BrF2 | CID 67665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. p-Bromofluorobenzene [webbook.nist.gov]
- 10. 1,1'-(bromomethylene)bis(4-fluorobenzene) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
Navigating the Disposal of 1,1'-(Bromomethylene)bis(4-fluorobenzene): A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1,1'-(Bromomethylene)bis(4-fluorobenzene), a halogenated organic compound. By understanding the chemical's inherent hazards and adhering to established protocols, laboratory professionals can mitigate risks and ensure compliance with environmental regulations.
Understanding the Hazard Profile: Why Segregation is Critical
1,1'-(Bromomethylene)bis(4-fluorobenzene) is a halogenated hydrocarbon. The presence of bromine and fluorine atoms in its structure dictates its classification as a hazardous substance requiring special disposal considerations.[1][2] Halogenated organic compounds are known for their potential toxicity and persistence in the environment.[1] Improper disposal, such as pouring them down the drain, can lead to environmental contamination and potential harm to aquatic life.[1]
| Hazard Class | Description | Primary Routes of Exposure |
| Flammability | Flammable liquid and vapor.[3][4] | Inhalation, Skin/Eye Contact |
| Acute Toxicity | Harmful if inhaled.[4][5] | Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Skin Contact |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Eye Contact |
| Respiratory Irritation | May cause respiratory irritation.[4][5] | Inhalation |
Given these hazards, the cardinal rule for the disposal of 1,1'-(Bromomethylene)bis(4-fluorobenzene) and other halogenated organic compounds is strict segregation .[1][2] These compounds must never be mixed with non-halogenated organic waste or aqueous waste streams.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the safe handling and disposal of 1,1'-(Bromomethylene)bis(4-fluorobenzene) waste in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe disposal of 1,1'-(Bromomethylene)bis(4-fluorobenzene).
Step 1: Conduct a Thorough Risk Assessment
Before handling the chemical, review all available safety information, including the SDS for similar compounds.[3][4][5] Identify potential hazards and plan your experiment to minimize waste generation.
Step 2: Don Appropriate Personal Protective Equipment (PPE)
Based on the known hazards, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Body Protection: A laboratory coat.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[6]
Step 3: Segregate Waste at the Source
As you generate waste containing 1,1'-(Bromomethylene)bis(4-fluorobenzene), immediately place it into a dedicated waste stream for halogenated organic compounds.[1][2] This includes:
-
Unused or excess reagent.
-
Contaminated solvents (even in small amounts).
-
Residues from reaction work-ups.
-
Contaminated disposable labware (e.g., pipette tips, weighing boats).
Step 4: Use a Designated and Compatible Waste Container
Collect liquid halogenated waste in a clearly marked, leak-proof, and chemically compatible container.[2] Glass or polyethylene containers are generally suitable. Ensure the container has a secure screw cap to prevent the release of vapors.
Step 5: Label the Waste Container Clearly and Accurately
Proper labeling is crucial for safe handling and disposal by your institution's environmental health and safety (EHS) department. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "1,1'-(Bromomethylene)bis(4-fluorobenzene)".
-
An accurate estimation of the volume or mass of the waste.[2]
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Flammable," "Toxic").
Step 6: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be:
-
Away from ignition sources.
-
In a well-ventilated location.
-
Within secondary containment to control any potential leaks.
Step 7: Arrange for Professional Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the halogenated waste. This waste will typically be incinerated at a licensed hazardous waste disposal facility.[2] Never attempt to dispose of this chemical through standard laboratory or municipal waste streams.
Spill Management: Preparedness and Response
In the event of a spill, prompt and appropriate action is essential to minimize exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.
-
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames and turn off spark-producing equipment.
-
Contain the Spill: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Absorb and Collect: Carefully absorb the spilled liquid.
-
Package and Label: Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department, providing details of the chemical and the quantity spilled.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of 1,1'-(Bromomethylene)bis(4-fluorobenzene) falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] While this specific compound may not be individually listed, it is classified as a halogenated organic compound.[8] As such, it is subject to the regulations governing hazardous waste generation, transportation, and disposal.[7][9] Adherence to the procedures outlined in this guide will help ensure compliance with these federal regulations.
By embracing a culture of safety and responsibility, researchers can effectively manage the risks associated with halogenated organic compounds like 1,1'-(Bromomethylene)bis(4-fluorobenzene), protecting themselves, their colleagues, and the environment.
References
- 1. uakron.edu [uakron.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
